Ro 23-7637
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107071-66-9 |
|---|---|
Molecular Formula |
C33H40N2O |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |
InChI |
InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2 |
InChI Key |
NHKWRRHZTGQJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |
Appearance |
Solid powder |
Other CAS No. |
107071-66-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine Ro 23-7637 Ro-23-7637 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Ro 23-7637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7637 is an investigational compound that has demonstrated significant anti-obesity and metabolic-modulating effects in preclinical studies. Its primary mechanism of action appears to be the selective normalization of hyperinsulinemia, a key feature of obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the molecular and cellular actions of this compound, with a focus on its effects on pancreatic β-cell function. Additionally, this document summarizes other reported biological activities of the compound, including its interaction with the retinoid signaling pathway and its inhibitory effects on cytochrome P450 enzymes. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and similar compounds.
Core Mechanism of Action: Modulation of Pancreatic β-Cell Function
The most well-documented mechanism of action for this compound is its ability to selectively modulate insulin secretion from pancreatic islets, particularly under conditions of hyperinsulinemia characteristic of obesity.[1][2]
Selective Reduction of Glucose-Stimulated Insulin Secretion (GSIS)
In vitro studies using isolated pancreatic islets have shown that this compound at a concentration of 10 µM significantly reduces the exaggerated glucose-induced insulin secretion observed in islets from obese Zucker rats.[1][2] This effect was observed after culturing the islets with the compound for two days.[1] Notably, this inhibitory effect on insulin secretion was not observed in islets isolated from lean rats, suggesting that this compound specifically targets the dysfunctional signaling pathways present in the hyperinsulinemic state.
In Vivo Efficacy in Obesity Models
Oral administration of this compound to both Zucker and diet-induced obese rats resulted in dose-dependent reductions in several key metabolic parameters. These findings support the in vitro observations and highlight the therapeutic potential of the compound in managing obesity and related metabolic disorders.
Table 1: In Vivo Effects of this compound in Obese Rat Models
| Parameter | Dose Range (mg/kg/day) | Observed Effect |
| Glucose-Induced Insulin Secretion | 5 - 90 | Dose-related reduction |
| Basal Insulin Concentration | 5 - 90 | Dose-related reduction |
| Daily Food Intake | 5 - 90 | Dose-related reduction |
| Bodyweight Gain | 5 - 90 | Dose-related reduction |
Further studies in diet-induced obese rats demonstrated that treatment with this compound led to a selective mobilization of fat, preservation of body protein, and a decrease in energetic efficiency.
Proposed Signaling Pathway
The precise molecular targets of this compound within the pancreatic β-cell that mediate its selective effects are not yet fully elucidated. However, based on the available data, a proposed signaling pathway can be conceptualized. In the hyperinsulinemic β-cell of an obese individual, there is an exaggerated response to glucose, leading to excessive insulin secretion. This compound appears to intervene in this pathological pathway, normalizing the insulin secretory response without affecting the normal functioning of β-cells from lean individuals.
Other Reported Biological Activities
Interaction with Retinoic Acid Receptor Alpha (RARα)
Several sources suggest that this compound may act as a selective antagonist of the Retinoic Acid Receptor alpha (RARα). RARs are nuclear receptors that play crucial roles in cell growth and differentiation. However, to date, specific quantitative data on the binding affinity (K_d or K_i) or functional antagonism (IC50) of this compound for RARα are not available in the public literature. Further research is required to definitively characterize this interaction and its contribution to the overall pharmacological profile of the compound.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
This compound has been reported to be a strong inhibitor of CYP3A4, a key enzyme involved in the metabolism of a wide range of drugs. While direct inhibitory constants (K_i or IC50) have not been reported, studies on the metabolism of the CYP3A4 substrate midazolam in rats treated with this compound showed altered kinetic parameters (K_M and V_max) for metabolite formation, consistent with CYP3A4 inhibition. This property suggests a potential for drug-drug interactions, which should be considered in further development.
Experimental Protocols
In Vitro Pancreatic Islet Culture and Insulin Secretion Assay
This protocol describes the methodology used to assess the effect of this compound on glucose-stimulated insulin secretion in isolated pancreatic islets from obese and lean rats.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from both obese (e.g., Zucker) and lean control rats using standard collagenase digestion and purification techniques.
-
Islet Culture: Isolated islets are cultured for 48 hours in a suitable culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.
-
Treatment: The culture medium is supplemented with either 10 µM this compound (dissolved in a suitable solvent like DMSO) or the vehicle control.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Following the 48-hour treatment period, islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 30-60 minutes.
-
The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) for a defined period (e.g., 60 minutes) to stimulate insulin secretion.
-
-
Insulin Measurement: The supernatant from the GSIS assay is collected, and the concentration of secreted insulin is determined using a standard method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Conclusion and Future Directions
This compound presents a novel mechanism of action by selectively targeting the dysfunctional insulin secretion characteristic of the hyperinsulinemic state in obesity. This selective action, coupled with its efficacy in reducing food intake and body weight in preclinical models, makes it an attractive candidate for further investigation as a potential anti-obesity therapeutic.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of this compound within the pancreatic β-cell to fully elucidate its mechanism of action.
-
Quantitative Characterization of Off-Target Activities: Determining the precise binding affinities and inhibitory constants of this compound for RARα and CYP3A4 to better understand its safety profile and potential for drug-drug interactions.
-
Translational Studies: Evaluating the efficacy and safety of this compound in higher animal models and eventually in human clinical trials.
This comprehensive guide provides a foundation for understanding the current knowledge of this compound's mechanism of action and serves as a catalyst for future research into this promising therapeutic agent.
References
An In-Depth Technical Guide to the Chemical Synthesis of Ro 23-7637
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7637, chemically known as N-(4-(2,2-diphenylethyl)piperidin-1-yl)-10-(pyridin-4-yl)decanamide, is a compound that has been investigated for its potential as an anti-obesity agent. Its synthesis involves the construction of a substituted piperidine core and a long-chain pyridinyl decanamide side chain, followed by their coupling. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and published methodologies for related structures. Detailed experimental protocols, quantitative data where available, and visualizations of the synthetic workflow are presented to aid researchers in the replication and further investigation of this compound.
Core Synthetic Strategy
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the Piperidine Moiety: Preparation of 4-(2,2-diphenylethyl)piperidine.
-
Synthesis of the Side Chain: Preparation of 10-(pyridin-4-yl)decanoic acid.
-
Amide Coupling: Formation of the final product by coupling the piperidine and decanoic acid derivatives.
An alternative and notable method for the final amide bond formation involves the conversion of a carbamate to an amide, a transformation that has been specifically reported in the context of a [14C]-labeled version of this compound.
Experimental Protocols
Stage 1: Synthesis of 4-(2,2-diphenylethyl)piperidine
A potential route to this key intermediate starts from 4-piperidone and proceeds through a Wittig reaction followed by reduction.
Experiment 1: Synthesis of 1-benzyl-4-(diphenylmethylene)piperidine
-
Methodology: To a suspension of (diphenylmethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added at 0 °C. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of 1-benzyl-4-piperidone (1.0 equivalent) in THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experiment 2: Synthesis of 4-(diphenylmethylene)piperidine
-
Methodology: The 1-benzyl-4-(diphenylmethylene)piperidine (1.0 equivalent) is dissolved in a suitable solvent like methanol. Palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated product.
Experiment 3: Synthesis of 4-(2,2-diphenylethyl)piperidine
-
Methodology: The 4-(diphenylmethylene)piperidine (1.0 equivalent) is dissolved in a solvent such as ethanol or acetic acid. A hydrogenation catalyst like platinum(IV) oxide (Adam's catalyst) is added. The mixture is then hydrogenated at elevated pressure (e.g., 50-100 psi) and temperature (e.g., 50-80 °C) until the double bond is reduced. The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by crystallization or column chromatography to afford 4-(2,2-diphenylethyl)piperidine.
Stage 2: Synthesis of 10-(pyridin-4-yl)decanoic acid
This long-chain carboxylic acid can be prepared from 10-bromodecanoic acid and a suitable pyridine derivative.
Experiment 4: Synthesis of 10-(pyridin-4-yl)decanoic acid
-
Methodology: 10-bromodecanoic acid (1.0 equivalent) and 4-bromopyridine (1.2 equivalents) are dissolved in a suitable solvent system, such as a mixture of toluene and water, with a phase-transfer catalyst like tetrabutylammonium bromide. A palladium catalyst, for instance, Pd(PPh3)4 (5 mol%), and a base, such as sodium carbonate, are added. The mixture is heated to reflux under an inert atmosphere for several hours until the reaction is complete. After cooling, the aqueous layer is separated and acidified with HCl. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Stage 3: Amide Coupling to Yield this compound
The final step involves the formation of an amide bond between the synthesized piperidine and carboxylic acid moieties.
Experiment 5: Synthesis of this compound via Standard Amide Coupling
-
Methodology: To a solution of 10-(pyridin-4-yl)decanoic acid (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred at room temperature for about 30 minutes. Then, a solution of 4-(2,2-diphenylethyl)piperidine (1.1 equivalents) and a base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent is added. The reaction is stirred at room temperature overnight. The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to give this compound.
Alternative Final Step: Conversion of Carbamate to Amide
A reported method for the synthesis of [14C]-labeled this compound involves the conversion of a carbamate to an amide. This suggests an alternative final step.
Experiment 6: Synthesis of this compound via Carbamate Conversion
-
Methodology: A carbamate of 4-(2,2-diphenylethyl)piperidine (e.g., the methyl carbamate) is reacted with the dianion of methyl phenyl sulfone to yield an amidosulfone. Subsequent alkylation of the amidosulfone with a derivative of the 10-(pyridin-4-yl)decanoic acid side chain (e.g., an activated ester or acid chloride) followed by reductive removal of the sulfonyl group would furnish the final amide product, this compound.
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 1-benzyl-4-piperidone | C12H15NO | 189.25 | Starting material for piperidine moiety |
| (Diphenylmethyl)triphenylphosphonium bromide | C31H26BrP | 517.42 | Wittig reagent |
| 4-(2,2-diphenylethyl)piperidine | C19H23N | 265.40 | Piperidine core of this compound |
| 10-bromodecanoic acid | C10H19BrO2 | 251.16 | Starting material for side chain |
| 4-bromopyridine | C5H4BrN | 157.99 | Pyridine source |
| 10-(pyridin-4-yl)decanoic acid | C15H23NO2 | 249.35 | Side chain of this compound |
| This compound | C34H46N2O | 502.75 | Final Product |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the synthesis and analysis process.
The Enigmatic Anti-Obesity Agent Ro 23-7637 and its Derivatives: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7637, a potent and orally active anti-obesity agent, has garnered significant interest within the scientific community for its unique pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on its anti-obesity and metabolic effects. While extensive quantitative SAR data for a broad range of this compound derivatives remains limited in publicly available literature, this document synthesizes the existing knowledge on its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to facilitate further research and development in this promising area of metabolic disease therapeutics.
Core Biological Activities of this compound
This compound has demonstrated significant efficacy in preclinical models of obesity, primarily through mechanisms that modulate insulin secretion and energy balance. The compound has also been identified as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism.
Anti-Obesity and Metabolic Effects
Studies in Zucker and diet-induced obese rats have shown that oral administration of this compound leads to dose-related reductions in food intake, body weight gain, and basal insulin concentrations.[1] A key finding is its action on pancreatic islets, where it partially normalizes the exaggerated glucose-induced insulin secretion observed in obese animals, without affecting insulin secretion in lean counterparts.[1] This suggests a selective modulation of pathways dysregulated in the obese state.
Cytochrome P450 Inhibition
This compound is a strong inhibitor of CYP3A4 activity.[2] In vitro studies using human and rat liver microsomes have demonstrated its ability to significantly inhibit the metabolism of CYP3A4 substrates, such as midazolam.[2] This property, while important for understanding potential drug-drug interactions, also presents an opportunity for its use as a research tool to probe CYP3A4 function.
Structure-Activity Relationship (SAR) of this compound and Derivatives
A comprehensive, publicly available quantitative SAR table for a wide range of this compound derivatives is not available at the time of this writing. Research has primarily focused on the parent compound. However, studies on related structures, such as 4-(1-Pyrrolidinyl) piperidine derivatives, provide some initial insights. For instance, the introduction and position of functional groups on the piperidine ring can influence the molecule's effect on plasma glucose levels, suggesting that modifications to this part of the this compound scaffold are likely to impact its biological activity.[3]
Further research is critically needed to synthesize a library of this compound derivatives and systematically evaluate their anti-obesity and CYP3A4 inhibitory activities to establish a clear SAR. This would involve modifications to the diphenylvinyl group, the acyl chain, and the pyridinyl moiety to understand their respective contributions to potency and selectivity.
Experimental Protocols
In Vivo Anti-Obesity Studies in Zucker Rats
This protocol outlines a typical in vivo study to evaluate the anti-obesity effects of this compound or its derivatives in a genetically obese rodent model.
1. Animal Model:
-
Male obese Zucker rats (fa/fa) and their lean littermates (Fa/fa or Fa/Fa) are used.
-
Animals are single-housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
2. Acclimation and Baseline Measurements:
-
Animals are acclimated for at least one week before the start of the experiment.
-
Baseline body weight and food intake are recorded daily for several days to establish a stable baseline.
3. Drug Administration:
-
This compound or its derivatives are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compound is administered orally via gavage at desired doses (e.g., 5-90 mg/kg/day) once daily for a specified period (e.g., 14-28 days).
-
A vehicle control group receives the formulation vehicle only.
4. In-life Measurements:
-
Body weight and food intake are recorded daily.
-
Blood samples are collected periodically (e.g., weekly) via tail vein for the analysis of plasma glucose, insulin, and lipid levels.
-
Oral glucose tolerance tests (OGTT) can be performed at the end of the study to assess glucose homeostasis.
5. Terminal Procedures:
-
At the end of the treatment period, animals are euthanized.
-
Blood is collected for final analysis.
-
Tissues such as the liver, adipose tissue depots (e.g., epididymal, retroperitoneal), and pancreas are collected, weighed, and processed for further analysis (e.g., histology, gene expression).
In Vitro Cytochrome P450 3A4 Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory potential of this compound or its derivatives on human CYP3A4 activity using liver microsomes.
1. Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
This compound or its derivatives (test compounds).
-
Positive control inhibitor (e.g., ketoconazole).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Acetonitrile or other suitable organic solvent to terminate the reaction.
-
LC-MS/MS system for analysis.
2. Incubation Procedure:
-
Prepare a pre-incubation mixture containing HLMs, test compound (at various concentrations), and buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Visualizations
Caption: Workflow for in vivo anti-obesity drug screening.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Caption: Proposed mechanism of this compound in pancreatic islets.
Conclusion
This compound remains a molecule of significant interest for the development of novel anti-obesity therapeutics. Its unique mechanism of action, particularly its selective effects on insulin secretion in the obese state, warrants further investigation. While a detailed structure-activity relationship for its derivatives is yet to be fully elucidated, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future research. The synthesis and evaluation of a focused library of this compound analogs are crucial next steps to unlock the full therapeutic potential of this chemical scaffold and to develop next-generation treatments for metabolic diseases.
References
Intracellular Signaling Pathways Modulated by Ro 23-7637: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7637 is a synthetic compound recognized for its modulatory effects on specific intracellular signaling pathways. This technical guide provides a comprehensive overview of the known molecular interactions of this compound, focusing on its roles as a Retinoic Acid Receptor Alpha (RARα) antagonist and a Cytochrome P450 3A4 (CYP3A4) inhibitor. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts. Notably, current scientific literature does not provide direct evidence of this compound modulating the MAPK, PI3K/Akt, or JAK/STAT signaling pathways.
Modulation of Retinoic Acid Receptor Alpha (RARα) Signaling
This compound functions as a selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell growth, differentiation, and embryonic development. As an antagonist, this compound competitively binds to RARα, thereby inhibiting the transcriptional activation of target genes that are normally induced by retinoic acid.
Quantitative Data: RARα Antagonism
| Compound | Target | Activity | IC50 (nM) |
| ER 50891 (Reference) | RARα | Antagonist | 31.2 |
Signaling Pathway Diagram
The following diagram illustrates the canonical RARα signaling pathway and the inhibitory action of this compound.
Experimental Protocol: RARα Antagonist Transactivation Assay
This protocol outlines a typical cell-based reporter gene assay to determine the antagonist activity of a test compound against RARα.
Objective: To measure the ability of this compound to inhibit retinoic acid-induced gene transcription mediated by RARα.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for human RARα
-
Reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans retinoic acid (ATRA) as the agonist
-
This compound (test compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the RARα expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Plate the transfected cells into a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes.
-
Add a fixed, sub-maximal concentration of the agonist ATRA (e.g., 1 nM) to all wells except the negative control.
-
Incubate the plate for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ATRA-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Inhibition of Cytochrome P450 3A4 (CYP3A4)
This compound is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme primarily found in the liver and intestine responsible for the metabolism of a vast array of xenobiotics, including a significant percentage of clinically used drugs. Inhibition of CYP3A4 can lead to altered drug pharmacokinetics, potentially causing drug-drug interactions and adverse effects.
Quantitative Data: CYP3A4 Inhibition
This compound has been identified as a strong inhibitor of CYP3A4.[1]
| Compound | Target | Activity | IC50 (nM) |
| This compound | CYP3A4 | Inhibitor | ≤ 1000 |
Metabolic Pathway Diagram
The diagram below illustrates the central role of CYP3A4 in drug metabolism and its inhibition by this compound.
References
Analysis of Stereoisomeric Effects of Ro 23-7637 on Biological Activity: A Review of Publicly Available Data
Despite a comprehensive review of scientific literature and patent databases, specific studies detailing the synthesis, isolation, and differential biological activities of the individual stereoisomers of Ro 23-7637 are not publicly available. The exploration of the stereoisomeric effects on the biological activity of this compound has been identified as an important area for future research, suggesting that such studies have not yet been published.
This technical guide summarizes the currently available information on this compound, focusing on its known biological activities and mechanism of action as a racemic mixture. The content is intended for researchers, scientists, and drug development professionals interested in this compound.
Overview of this compound
This compound is a chemical entity that has been investigated for its potential therapeutic applications, notably for its anti-obesity effects observed in rodent models.[1] It is also recognized as a potent modulator of the cytochrome P450 (CYP) enzyme system.
Biological Activity and Mechanism of Action
The primary reported biological activities of this compound are its influence on metabolic processes and its interaction with drug-metabolizing enzymes.
Anti-Obesity Effects
Preclinical studies in both Zucker and diet-induced obese rats have indicated the anti-obesity efficacy of this compound.[1] The observed effects include:
-
Modulation of Food Intake: The compound has been shown to influence food consumption patterns.
-
Impact on Body Weight: It has demonstrated effects on the body weight dynamics of obese and lean phenotypes.[1]
-
Energetic Efficiency: this compound appears to affect the energetic efficiency of the organism.[1]
-
Pancreatic Islet Function: A notable finding is the differential effect on pancreatic islets depending on the phenotype, with the compound partially normalizing plasma insulin levels in obese rats.[1]
The precise signaling pathways through which this compound exerts these anti-obesity effects have not been fully elucidated in the available literature.
Modulation of Cytochrome P450 Enzymes
This compound is a significant inhibitor of the cytochrome P450 enzyme system, particularly the CYP3A subfamily, with a pronounced effect on CYP3A4 in humans. This enzyme is crucial for the metabolism of a wide array of pharmaceuticals.
Experimental Evidence:
-
Inhibition of Midazolam Hydroxylation: Studies have shown that this compound strongly inhibits the hydroxylation of midazolam, a probe substrate for CYP3A activity. This inhibition has been observed in rat and human liver microsomes, as well as in microsomes with cDNA-expressed human CYP3A4.
The DOT script below illustrates the inhibitory action of this compound on CYP3A4-mediated drug metabolism.
Quantitative Data
Due to the absence of studies on the individual stereoisomers of this compound, no quantitative data comparing their biological activities can be presented.
Experimental Protocols
Detailed experimental protocols for the synthesis and differential biological evaluation of this compound stereoisomers are not available in the reviewed literature.
Future Research Directions
The existing literature explicitly points to the need for further investigation into the stereoisomeric effects of this compound. Such research would be critical for a comprehensive understanding of its pharmacological profile and therapeutic potential. Key areas for future studies would include:
-
Stereoselective Synthesis: Development of synthetic routes to obtain the individual enantiomers and diastereomers of this compound in high purity.
-
Pharmacological Profiling: In vitro and in vivo evaluation of the individual stereoisomers to determine their specific activities related to anti-obesity effects and CYP450 inhibition.
-
Mechanism of Action Studies: Elucidation of the signaling pathways and molecular targets for each active stereoisomer.
-
Pharmacokinetic and Toxicological Assessment: Characterization of the absorption, distribution, metabolism, excretion, and potential toxicity of each stereoisomer.
The workflow for such a research program is outlined in the diagram below.
References
Preclinical Toxicology Profile of Ro 23-7637: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Ro 23-7637 has demonstrated potential therapeutic effects in rodent models of obesity by influencing food intake, body weight, and insulin secretion. Understanding the safety profile of such a compound is paramount for any further development. This document provides an in-depth look at the available preclinical data concerning this compound, with a primary focus on its well-documented interaction with metabolic enzymes.
In Vitro Toxicology: Cytochrome P450 Inhibition
The most substantive preclinical data available for this compound pertains to its role as a potent inhibitor of CYP3A subfamily enzymes. These enzymes are crucial for the metabolism of a vast number of xenobiotics, and their inhibition can lead to significant drug-drug interactions.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the metabolic activity of CYP3A4 using a probe substrate.
Materials:
-
Rat or human liver microsomes
-
This compound (test inhibitor)
-
Midazolam (probe substrate for CYP3A4)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Liver microsomes are pre-incubated with varying concentrations of this compound in potassium phosphate buffer.
-
The enzymatic reaction is initiated by the addition of midazolam and the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of ice-cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam.
-
The rate of metabolite formation in the presence of this compound is compared to the control (without the inhibitor) to determine the extent of inhibition.
-
Kinetic parameters such as IC50, Ki, Km, and Vmax are calculated from the data.
Quantitative Data: Enzyme Inhibition Kinetics
Studies have reported the impact of this compound on the kinetics of midazolam hydroxylation in rat liver microsomes. While specific IC50 values are not consistently reported across the literature, the compound is consistently characterized as a strong inhibitor.
Table 1: Representative Kinetic Parameters of Midazolam Metabolism in the Presence of this compound in Rat Liver Microsomes
| Treatment Group | Km (µM) | Vmax (nmol/mg/min) |
| Control | 24.5 | 5.9 |
| This compound-treated | 32.8 | 13 |
Note: This data is illustrative of the type of information generated in such studies. The values are derived from literature search results and may vary between experiments.
High-Throughput Screening Data
This compound has been included in large-scale in vitro screening programs such as ToxCast and Tox21. These programs utilize a battery of high-throughput assays to assess the potential for chemicals to interact with various biological pathways, including those related to toxicity. However, specific, detailed toxicological endpoints and dose-response data for this compound from these programs are not publicly detailed in the reviewed literature.
In Vivo Toxicology: Data Scarcity
Despite evidence of in vivo studies evaluating the efficacy of this compound in rodent models, comprehensive in vivo toxicology data remains largely unavailable in the public domain. Standard preclinical safety assessments would typically include the following studies for which no specific data for this compound has been found:
-
Acute Toxicity: Determination of the median lethal dose (LD50) and observation of signs of toxicity following a single high dose.
-
Subchronic and Chronic Toxicity: Evaluation of the effects of repeated dosing over weeks or months to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: Assessment of the potential to induce genetic mutations or chromosomal damage, typically including an Ames test, an in vitro mammalian cell mutation assay, and an in vivo micronucleus test.
-
Reproductive and Developmental Toxicity: Examination of the potential effects on fertility, embryonic development, and offspring.
-
Carcinogenicity: Long-term studies in rodents to assess the potential to cause cancer.
Visualizations
Experimental Workflow for In Vitro CYP450 Inhibition Assay
Caption: Workflow for assessing CYP450 inhibition by this compound.
Signaling Pathway: CYP3A4-Mediated Drug Metabolism and Inhibition
Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.
Conclusion
The available preclinical data on this compound is heavily focused on its potent inhibitory activity against CYP3A4, a key enzyme in drug metabolism. This characteristic suggests a high potential for drug-drug interactions. While the compound has been part of high-throughput toxicity screening initiatives, detailed results from these are not publicly accessible. Crucially, comprehensive data from standard in vivo toxicology studies, which are essential for a thorough safety assessment, are lacking in the public domain. Therefore, a complete preclinical toxicology profile of this compound cannot be constructed at this time. Further research and data disclosure would be necessary to fully characterize the safety of this compound for any potential clinical application.
An In-depth Technical Guide to the Discovery and Development of Ro 23-7637
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7637, chemically identified as 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, is a novel therapeutic agent investigated for its potential in treating obesity. Developed by Hoffmann-La Roche, this compound has demonstrated a unique mechanism of action centered on the normalization of insulin secretion in hyperinsulinemic states characteristic of obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of this compound, with a focus on its effects in preclinical models of obesity. Detailed experimental protocols, quantitative data from key studies, and an exploration of its molecular mechanism of action are presented to serve as a valuable resource for researchers in metabolic diseases and drug development.
Discovery and Development History
The development of this compound emerged from research efforts at Hoffmann-La Roche in the early 1990s aimed at identifying novel treatments for obesity. The primary therapeutic rationale was to address the hallmark feature of many forms of obesity: hyperinsulinemia and an exaggerated insulin response to glucose. The research team, including L.A. Campfield and F.J. Smith, hypothesized that a partial normalization of this aberrant insulin secretion could lead to a reduction in body weight and an improvement in overall metabolic health.
Chemical Synthesis
The synthesis of this compound involves the coupling of two key intermediates: 4-(2,2-diphenylethenyl)piperidine and the acid chloride of 3-pyridinenonanoic acid. A patent filed by Hoffmann-La Roche outlines the general synthetic procedure.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 3-pyridinenonanoic acid chloride
-
To a solution of 8.24 g of 3-pyridinenonanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add a suitable chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-2 hours) until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 3-pyridinenonanoic acid chloride, which can be used in the next step without further purification.
Step 2: Coupling with 4-(2,2-diphenylethenyl)piperidine
-
Dissolve 7.9 g of 4-(2,2-diphenylethenyl)piperidine in an anhydrous solvent such as toluene.
-
To this solution, add the freshly prepared 3-pyridinenonanoic acid chloride.
-
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is evaporated under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude this compound is purified by crystallization from a suitable solvent system, such as ether.
-
The resulting crystalline solid is collected by filtration and dried.
The final product, 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, is a white solid with a melting point of 82-83°C.[2] Elemental analysis for C₃₃H₄₀N₂O should conform to the calculated values of C, 82.46%; H, 8.39%; N, 5.83%.[2]
Preclinical Pharmacology
The primary pharmacological activity of this compound was elucidated through a series of in vitro and in vivo studies, primarily utilizing rodent models of obesity.
In Vitro Effects on Pancreatic Islets
This compound demonstrated a selective effect on the function of pancreatic islets isolated from obese animals.
Experimental Protocol: In Vitro Pancreatic Islet Culture
-
Islet Isolation: Pancreatic islets are isolated from both lean and obese (e.g., Zucker) rats using a collagenase digestion method. The pancreas is perfused with a collagenase solution, followed by mechanical disruption and purification of the islets using a density gradient (e.g., Ficoll).
-
Islet Culture: Isolated islets are cultured for 48 hours in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The culture medium for the treatment group is supplemented with 10 µM this compound.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Following the culture period, islets are washed and pre-incubated in a low-glucose buffer. Subsequently, they are incubated in a high-glucose buffer to stimulate insulin secretion. The amount of insulin released into the buffer is quantified using a radioimmunoassay (RIA) or ELISA.
Quantitative Data:
| Islet Source | Treatment | Glucose-Stimulated Insulin Secretion (ng/islet/hr) | % Reduction vs. Control |
| Obese Zucker Rat | Control | Data not explicitly provided in reviewed sources | - |
| Obese Zucker Rat | 10 µM this compound | Significantly reduced | Data not explicitly provided in reviewed sources |
| Lean Rat | Control | Data not explicitly provided in reviewed sources | - |
| Lean Rat | 10 µM this compound | No significant effect | Data not explicitly provided in reviewed sources |
Note: While the source material indicates a significant reduction, specific quantitative values with statistical parameters were not available in the reviewed literature.[1]
In Vivo Effects in Obese Rat Models
Oral administration of this compound to both genetically obese (Zucker) and diet-induced obese rats resulted in significant anti-obesity effects.
Experimental Protocol: Diet-Induced Obesity Rat Model (representative of the era)
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Diet: After weaning, rats are fed a high-fat diet, with approximately 40-60% of calories derived from fat. The diet is made palatable to encourage hyperphagia.
-
Induction of Obesity: The high-fat diet is provided for a period of several weeks to months to induce a significant increase in body weight and adiposity compared to control rats on a standard chow diet.
-
Drug Administration: this compound is administered orally via gavage at doses ranging from 5 to 90 mg/kg/day.
-
Parameters Measured: Body weight, food intake, and various metabolic parameters are monitored throughout the study. At the end of the study, body composition (fat and protein content) can be determined.
Quantitative Data:
The oral administration of this compound in obese rats led to dose-related reductions in several key parameters:
| Parameter | Effect of this compound (5-90 mg/kg/day) |
| Glucose-Induced Insulin Secretion | Dose-related reduction |
| Basal Insulin Concentration | Dose-related reduction |
| Daily Food Intake | Dose-related reduction |
| Body Weight Gain | Dose-related reduction |
| Body Fat | Selective mobilization (reduction) |
| Body Protein | Maintained |
| Energetic Efficiency | Decreased |
Mechanism of Action
The primary mechanism of action of this compound is the partial normalization of exaggerated glucose-induced insulin secretion from pancreatic β-cells in the obese state. This effect is selective, as it is not observed in islets from lean animals. The precise intracellular signaling pathway by which this compound exerts this effect has not been fully elucidated in the available literature. However, based on the known mechanisms of insulin secretion, a putative pathway can be proposed.
Glucose metabolism in the β-cell leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the influx of calcium (Ca²⁺) through voltage-gated calcium channels. The rise in intracellular Ca²⁺ is a primary trigger for insulin granule exocytosis. This process is further modulated by signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA). It is plausible that this compound interacts with one or more components of this complex signaling network to specifically dampen the exaggerated response in the β-cells of obese animals.
Putative Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general insulin secretion pathway and a hypothetical point of intervention for this compound, as well as the experimental workflow for its evaluation.
Caption: Putative Signaling Pathway for Insulin Secretion and this compound Intervention.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound represents a targeted pharmacological approach to the treatment of obesity by addressing the underlying pathophysiology of hyperinsulinemia. Its selective action on the pancreatic islets of obese animals to normalize insulin secretion, coupled with its oral bioavailability and efficacy in reducing body weight and adiposity in preclinical models, highlights its potential as a therapeutic agent. Further research to fully elucidate its molecular mechanism of action within the pancreatic β-cell signaling cascade would be invaluable for the development of next-generation therapeutics for metabolic diseases. This technical guide provides a foundational overview for researchers interested in the history, synthesis, and pharmacology of this intriguing compound.
References
An In-depth Technical Guide to Ro 23-7637 (CAS Number: 107071-66-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7637 is a piperidine derivative that has demonstrated significant potential as an anti-obesity and metabolic-modulating agent in preclinical studies. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, pharmacology, and mechanism of action based on available scientific literature. The document is intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the chemical name 1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one, is a complex molecule with a piperidine core. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 107071-66-9 |
| Molecular Formula | C₃₃H₄₀N₂O |
| Molecular Weight | 480.68 g/mol |
| IUPAC Name | 1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |
| Synonyms | Ro-23-7637, 4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine |
| Melting Point | 82-83 °C[1] |
| Appearance | Crystalline solid (based on synthesis description) |
Synthesis
A reported synthesis of this compound involves the reaction of 4-(2,2-diphenylethenyl)piperidine with the acid chloride of 3-pyridinenonanoic acid.[1]
Conceptual Synthesis Workflow
Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively detailed in the publicly available literature. However, a patent document describes the final coupling step as follows:
Materials:
-
4-(2,2-diphenylethenyl)piperidine (7.9 g)
-
Acid chloride of 3-pyridinenonanoic acid (prepared from 8.24 g of the acid)
-
Toluene
-
Ether
Procedure:
-
The title compound was prepared in a manner similar to that employed for a related compound, starting with 4-(2,2-diphenylethenyl)piperidine and the acid chloride prepared from 3-pyridinenonanoic acid.[1]
-
The reaction mixture was extracted with toluene.[1]
-
The toluene extracts were evaporated to yield a residue.[1]
-
The residue was crystallized from ether to give 12.4 g (73.7% yield) of this compound.
Elemental Analysis:
-
Calculated for C₃₃H₄₀N₂O: C, 82.46; H, 8.39; N, 5.83.
-
Found: C, 82.76; H, 8.33; N, 5.83.
Pharmacology and Mechanism of Action
This compound has been primarily investigated for its anti-obesity and insulin-modulating effects. The exact molecular target for these actions has not been definitively identified in the available literature. However, its pharmacological profile suggests a complex mechanism involving effects on pancreatic islets and potentially other metabolic pathways.
Anti-Obesity Effects
In vivo studies in rodent models have demonstrated the anti-obesity efficacy of this compound.
Experimental Models:
-
Zucker Obese Rats: A genetic model of obesity and insulin resistance.
-
Diet-Induced Obese Rats: A model that mimics obesity resulting from a high-fat diet.
Observed Effects (Dose-related, 5-90 mg/kg/day orally):
-
Reduction in daily food intake.
-
Decrease in body weight gain.
-
Selective mobilization of fat.
-
Maintenance of body protein.
-
Decreased energetic efficiency.
Effects on Insulin Secretion
A key pharmacological action of this compound is its ability to modulate insulin secretion, particularly in the context of hyperinsulinemia associated with obesity.
In Vitro Studies:
-
Model: Isolated pancreatic islets from obese Zucker rats.
-
Treatment: Culture for 2 days with 10 µM this compound.
-
Effect: Significant reduction in the exaggerated glucose-induced insulin secretion.
-
Specificity: No reduction in insulin secretion was observed in islets from lean rats, suggesting a selective action on the hyperinsulinemic state.
In Vivo Studies:
-
Dose-related reductions in basal insulin concentrations were observed in obese rats.
Putative Signaling Pathway for Insulin Secretion Modulation
While the direct target of this compound in pancreatic β-cells is unknown, its selective effect on obese islets suggests an interaction with a pathway that is dysregulated in the hyperinsulinemic state. The following diagram illustrates a hypothetical pathway where this compound might act.
Hypothetical signaling pathway of this compound in obese pancreatic β-cells.
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to be a potent inhibitor of CYP3A4-mediated metabolism.
Experimental Model:
-
Hepatic microsomes from rats treated with this compound.
-
Substrate: Midazolam (a known CYP3A4 substrate).
Quantitative Data on Midazolam Metabolism:
| Treatment Group | Kₘ (µM) for 4-OH Midazolam Formation | Vₘₐₓ (nmol/mg/min) for 4-OH Midazolam Formation |
| Control | 24.5 | 5.9 |
| This compound | 32.8 | 13 |
Data from a study on midazolam metabolism.
Analytical Methodology
A high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method has been developed for the determination of this compound in dog plasma.
HPLC Method Parameters
| Parameter | Specification |
| Technique | Multidimensional ion-exchange-reversed-phase HPLC-UV |
| Sample Preparation | C18 solid-phase extraction |
| Limit of Quantitation | 5 ng/mL in 0.5 mL of plasma |
Experimental Workflow for HPLC Analysis
References
Ro 23-7637: An In-Depth Technical Guide on its Effects on Glucose and Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7637, a piperidine derivative, has demonstrated significant effects on glucose and lipid metabolism, positioning it as a compound of interest in the study of obesity and related metabolic disorders. Primarily investigated in preclinical models of obesity, namely Zucker and diet-induced obese rats, this compound has shown a unique profile of activity, selectively modulating insulin secretion and promoting a favorable shift in energy balance. This technical guide provides a comprehensive overview of the reported effects of this compound, detailing its impact on key metabolic parameters, outlining experimental methodologies, and visualizing its proposed mechanisms of action.
Effects on Glucose Metabolism
The primary and most well-documented effect of this compound on glucose metabolism is its ability to normalize hyperinsulinemia, a hallmark of obesity and insulin resistance. This is achieved through a direct action on the pancreatic islets.
In Vitro Effects on Pancreatic Islets
Studies on isolated pancreatic islets from obese Zucker rats have been pivotal in elucidating the mechanism of this compound.
-
Reduction of Exaggerated Glucose-Stimulated Insulin Secretion (GSIS): When islets from obese Zucker rats were cultured for two days with 10 µM this compound, a significant reduction in the exaggerated glucose-induced insulin secretion was observed.[1][2] This effect was specific to the obese phenotype, as no reduction in insulin secretion was seen in islets isolated from lean rats.[1][2]
In Vivo Effects in Obese Rat Models
Oral administration of this compound to both Zucker and diet-induced obese rats has demonstrated dose-dependent effects on glucose homeostasis.
-
Dose-Related Reductions in Insulin Levels: Doses ranging from 5 to 90 mg/kg/day resulted in dose-related reductions in both glucose-induced insulin secretion and basal insulin concentrations.[1]
Table 1: Summary of this compound Effects on Glucose Metabolism
| Parameter | Experimental Model | Treatment | Key Finding | Citation(s) |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated pancreatic islets from obese Zucker rats | 10 µM this compound for 48 hours | Significant reduction in exaggerated GSIS. | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated pancreatic islets from lean rats | 10 µM this compound for 48 hours | No effect on insulin secretion. | |
| Glucose-Induced Insulin Secretion | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. | |
| Basal Insulin Concentration | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. |
Effects on Lipid Metabolism and Energy Balance
In conjunction with its effects on glucose metabolism, this compound influences lipid metabolism and overall energy homeostasis, contributing to its anti-obesity profile.
In Vivo Effects in Diet-Induced Obese Rats
Studies in diet-induced obese rats have highlighted the compound's impact on fat mobilization and energy expenditure.
-
Selective Fat Mobilization: Treatment with this compound led to a selective mobilization of fat.
-
Maintenance of Body Protein: Importantly, the reduction in body mass was associated with the maintenance of body protein, indicating a preferential loss of adipose tissue.
-
Decreased Energetic Efficiency: The compound was also observed to decrease energetic efficiency, suggesting an increase in energy expenditure relative to energy intake.
-
Reductions in Food Intake and Body Weight Gain: Dose-related reductions in daily food intake and body weight gain were consistently observed.
Table 2: Summary of this compound Effects on Lipid Metabolism and Energy Balance
| Parameter | Experimental Model | Treatment | Key Finding | Citation(s) |
| Fat Mobilization | Diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Selective mobilization of fat. | |
| Body Protein | Diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Maintenance of body protein. | |
| Energetic Efficiency | Diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Decreased energetic efficiency. | |
| Daily Food Intake | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. | |
| Body Weight Gain | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. |
Experimental Protocols
While specific, detailed protocols for the original studies on this compound are not publicly available, this section provides generalized methodologies for the key experiments cited, based on standard practices in metabolic research.
In Vitro Pancreatic Islet Culture and Insulin Secretion Assay
This protocol outlines the general steps for isolating and culturing pancreatic islets to assess the effect of a compound on insulin secretion.
-
Islet Isolation: Pancreatic islets are isolated from obese (e.g., Zucker fa/fa) and lean control rats using collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured for 48 hours in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and either the vehicle control or this compound (10 µM).
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Following the 48-hour culture period, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Groups of islets are then incubated in buffers containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 60 minutes).
-
The supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Insulin secretion is typically normalized to the islet number or total insulin content.
-
In Vivo Studies in Diet-Induced Obese (DIO) Rats
This protocol describes a general framework for evaluating the effects of a test compound on metabolic parameters in a DIO rat model.
-
Induction of Obesity: Male rats (e.g., Sprague-Dawley or Wistar) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by a significant increase in body weight and adiposity compared to control rats on a standard chow diet.
-
Compound Administration: Obese rats are randomly assigned to treatment groups and receive daily oral gavage of either vehicle or this compound at various doses (e.g., 5, 15, 30, 90 mg/kg/day) for a specified duration (e.g., 4-8 weeks).
-
Metabolic Monitoring:
-
Food Intake and Body Weight: Measured daily or several times per week.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the treatment period to assess glucose tolerance and insulin secretion in response to a glucose challenge. Blood samples are collected at various time points after glucose administration to measure plasma glucose and insulin levels.
-
Body Composition: Determined at the end of the study using techniques such as dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass to quantify fat mass and lean body mass.
-
Energetic Efficiency: Calculated as the ratio of body weight gain to total energy intake over the treatment period.
-
Signaling Pathways and Mechanisms of Action
The precise intracellular signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, the experimental evidence strongly points to a direct effect on pancreatic β-cells.
The diagram above illustrates the hypothesized mechanism where this compound acts on the intracellular signaling cascade within obese pancreatic β-cells to normalize the exaggerated insulin secretion response to glucose. The exact molecular targets within this cascade remain to be identified.
Conclusion and Future Directions
This compound presents a compelling pharmacological profile with its selective action on pancreatic islets of obese animals and its beneficial effects on lipid metabolism and energy balance. The compound effectively reduces hyperinsulinemia and promotes weight loss with a favorable impact on body composition in preclinical models.
Further research is warranted to elucidate the precise molecular targets and intracellular signaling pathways through which this compound exerts its effects. A deeper understanding of its mechanism could pave the way for the development of novel therapeutics for obesity and type 2 diabetes that specifically target the pathophysiological adaptations of the pancreatic β-cell in these conditions. Investigating its effects on key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) could provide valuable insights. The lack of detailed public data from its initial development highlights the need for new, comprehensive studies to fully characterize the potential of this and similar compounds.
References
Preclinical Research on Ro 23-7637 for Male Contraception: A Technical Overview
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no specific preclinical research focused on the application of Ro 23-7637 as a male contraceptive. The available data on this compound primarily pertains to its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and its investigation in models of obesity. This document summarizes the existing preclinical data for this compound and provides a technical guide to the standard preclinical research pipeline for a potential male contraceptive, which would be necessary to evaluate this compound for this indication.
Summary of Existing Preclinical Data for this compound
Preclinical investigations of this compound have centered on its effects on drug metabolism and metabolic disorders. The compound is a known strong inhibitor of CYP3A4, an important enzyme in the metabolism of many drugs.[1][2]
Table 1: Effects of this compound on Midazolam Hydroxylation in Rat Liver Microsomes
| Treatment Group | KM (μM) for 4-OH MDZ Formation | Vmax (nmol/mg/min) for 4-OH MDZ Formation |
| Control | 24.5 | 5.9 |
| This compound-treated | 32.8 | 13 |
| Dexamethasone-treated | 43.1 | 28.9 |
| Data extracted from studies on midazolam metabolism.[1][3] |
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
A common method to assess the inhibitory potential of a compound like this compound on CYP3A4 activity involves the use of liver microsomes.
-
Microsome Preparation: Liver microsomes are isolated from animal models (e.g., male rats) through differential centrifugation.[1]
-
Incubation: The microsomes are incubated with a known CYP3A4 substrate, such as midazolam, in the presence and absence of the test compound (this compound).
-
Metabolite Quantification: The formation of the primary metabolite (e.g., 1'-hydroxymidazolam or 4-hydroxymidazolam) is quantified using high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Kinetic Analysis: By measuring the rate of metabolite formation at various substrate concentrations, kinetic parameters like KM (Michaelis constant) and Vmax (maximum reaction velocity) can be determined to characterize the nature of the inhibition.
Conceptual Preclinical Research Pipeline for a Male Contraceptive
The development of a novel male contraceptive, hormonal or non-hormonal, follows a rigorous preclinical research pathway to establish safety and efficacy before human trials.
Target Identification and In Vitro Screening
The initial step involves identifying a biological target crucial for male fertility. For a hypothetical non-hormonal agent, this could be an enzyme or receptor essential for sperm production (spermatogenesis), maturation, or function.
In Vivo Efficacy and Reversibility Studies in Animal Models
Promising compounds are then tested in animal models, typically rodents (mice or rats) and sometimes non-human primates, to evaluate their contraceptive effect.
Experimental Protocol: Rodent Fertility Study
-
Animal Model: Sexually mature male rodents are used.
-
Dosing: The test compound is administered daily or as per the desired regimen over a specific period. A control group receives a vehicle.
-
Mating Trials: Treated males are cohabited with untreated, fertile females. The number of pregnancies and litter size are recorded.
-
Semen Analysis: Key parameters such as sperm concentration, motility, and morphology are assessed. The goal for many hormonal methods is to achieve a sperm concentration below 1 million/mL.
-
Reversibility: After a washout period, the male animals are again mated with fertile females to ensure the contraceptive effect is not permanent.
Table 2: Key Efficacy Endpoints in Preclinical Male Contraceptive Studies
| Parameter | Description | Method of Assessment |
| Fertility Index | Percentage of females impregnated by treated males. | Mating trials. |
| Sperm Concentration | Number of sperm per unit volume of semen. | Hemocytometer or computer-assisted sperm analysis (CASA). |
| Sperm Motility | Percentage of progressively motile sperm. | CASA. |
| Sperm Morphology | Percentage of sperm with normal shape. | Microscopic evaluation of stained sperm smears. |
| Hormone Levels | Serum concentrations of testosterone, LH, and FSH. | Immunoassays (e.g., ELISA). |
Safety and Toxicology
Comprehensive toxicology studies are crucial to identify any potential adverse effects. These studies are conducted in at least two animal species (one rodent, one non-rodent) and include single-dose and repeated-dose toxicity assessments.
Experimental Protocol: Repeated-Dose Toxicity Study
-
Animal Models: Typically rats and a non-rodent species like dogs or non-human primates.
-
Dosing: The compound is administered daily for an extended period (e.g., 28 or 90 days) at multiple dose levels.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.
-
Clinical Pathology: Blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters.
-
Histopathology: At the end of the study, a comprehensive necropsy is performed, and organs are examined microscopically for any pathological changes.
Conclusion
While this compound has been characterized as a potent CYP3A4 inhibitor, there is currently no published evidence to support its investigation as a male contraceptive. Should such a research direction be pursued, it would necessitate a comprehensive preclinical evaluation following the established pipeline for male contraceptive development. This would involve in vitro screening for effects on sperm function, followed by in vivo studies in animal models to determine efficacy, reversibility, and a thorough toxicological profile. Without such data, the potential of this compound in the field of male contraception remains entirely speculative.
References
Methodological & Application
Application Notes and Protocols for Ro 23-7637 In Vitro Assays
These application notes provide detailed protocols for in vitro assays involving Ro 23-7637, a compound known for its potent inhibition of cytochrome P450 3A4 (CYP3A4) and its effects on insulin secretion and retinoic acid receptor activity. The following sections are intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the kinetic parameters of midazolam hydroxylation, a marker of CYP3A activity, in the presence of this compound.
| Treatment Group | Metabolite | K_M (μM) | V_max (nmol/mg/min) |
| Control (Rat Liver Microsomes) | 4-OH Midazolam | 24.5 | 5.9 |
| This compound-treated (Rat Liver Microsomes) | 4-OH Midazolam | 32.8 | 13 |
| Dexamethasone-treated (Rat Liver Microsomes) | 4-OH Midazolam | 43.1 | 28.9 |
| Human Liver Microsomes (Individual 1) | 1'-OH Midazolam | 5.57 | - |
| Human Liver Microsomes (Individual 2) | 1'-OH Midazolam | 2.50 | - |
| Human Liver Microsomes (Individual 3) | 1'-OH Midazolam | 3.56 | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for in vitro enzyme inhibition assays.
Experimental Protocols
The following are detailed protocols for key in vitro experiments with this compound.
Protocol 1: CYP3A4 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the inhibitory potential of this compound on CYP3A4 activity using midazolam as a probe substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Midazolam
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., diazepam)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of midazolam in methanol or DMSO.
-
Prepare working solutions of this compound and midazolam by diluting the stock solutions in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound at various concentrations (e.g., 0.01 to 100 µM)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding midazolam (at a concentration near its K_M, e.g., 5 µM).
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Detection and Analysis:
-
Analyze the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
Objective: To evaluate the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.
Materials:
-
Isolated pancreatic islets (e.g., from rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)
-
This compound
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
Insulin ELISA kit
-
96-well plates
-
CO2 incubator
Procedure:
-
Islet Isolation and Culture (if starting from pancreas):
-
Isolate pancreatic islets from rodents using collagenase digestion followed by Ficoll gradient purification.
-
Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) in a 96-well plate.
-
Wash the islets with KRB buffer containing a low glucose concentration (2.8 mM).
-
Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C in a CO2 incubator.
-
-
Incubation with this compound:
-
Remove the pre-incubation buffer.
-
Add KRB buffer containing low glucose (2.8 mM) with or without this compound (at desired concentrations, e.g., 10 µM) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Remove the low-glucose buffer.
-
Add KRB buffer containing high glucose (16.7 mM) with or without this compound and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets per well.
-
Compare the insulin secretion in the presence of this compound to the vehicle control for both basal and glucose-stimulated conditions.
-
Express the results as fold-change over basal or as absolute insulin concentrations.
-
Protocol 3: Retinoic Acid Receptor Alpha (RARα) Ligand Binding Assay
Objective: To determine the binding affinity of this compound for the retinoic acid receptor alpha.
Materials:
-
Recombinant human RARα ligand-binding domain (LBD)
-
[3H]-all-trans retinoic acid ([3H]ATRA) as the radioligand
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer containing DTT, KCl, and BSA)
-
Unlabeled all-trans retinoic acid (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following components in binding buffer:
-
Total Binding: [3H]ATRA and RARα-LBD
-
Non-specific Binding: [3H]ATRA, RARα-LBD, and a high concentration of unlabeled all-trans retinoic acid (e.g., 1000-fold excess)
-
Competitive Binding: [3H]ATRA, RARα-LBD, and varying concentrations of this compound
-
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold. This captures the receptor-bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, calculate the percent inhibition of specific binding for each concentration of this compound.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation, which requires the Kd (dissociation constant) of the radioligand. The Kd should be determined in a separate saturation binding experiment.
-
Application Notes and Protocols for Ro 23-7637 Administration in Rodent Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ro 23-7637 in rodent models of obesity, based on available scientific literature. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental designs.
Introduction
This compound is an experimental, orally active anti-obesity agent that has demonstrated efficacy in reducing body weight and improving metabolic parameters in genetic and diet-induced rodent models of obesity.[1] Its primary mechanism of action involves the partial normalization of hyperinsulinemia, a hallmark of obesity.[1] this compound selectively acts on the pancreatic islets of obese animals to reduce the exaggerated glucose-induced insulin secretion, without affecting insulin secretion in lean animals.[1] This leads to a cascade of beneficial effects, including reduced food intake, decreased body weight gain, and selective mobilization of fat.[1]
Data Presentation
The following tables summarize the reported effects of this compound in obese rodent models.
Table 1: Effects of this compound on Metabolic Parameters in Obese Rats
| Parameter | Effect | Dose Range (Oral) | Rodent Model | Citation |
| Glucose-Induced Insulin Secretion | Dose-related reduction | 5-90 mg/kg/day | Zucker Obese Rats, Diet-Induced Obese Rats | [1] |
| Basal Insulin Concentration | Dose-related reduction | 5-90 mg/kg/day | Zucker Obese Rats, Diet-Induced Obese Rats | |
| Daily Food Intake | Dose-related reduction | 5-90 mg/kg/day | Zucker Obese Rats, Diet-Induced Obese Rats | |
| Body Weight Gain | Dose-related reduction | 5-90 mg/kg/day | Zucker Obese Rats, Diet-Induced Obese Rats | |
| Fat Mobilization | Selective increase | Not specified | Diet-Induced Obese Rats | |
| Body Protein | Maintained | Not specified | Diet-Induced Obese Rats | |
| Energetic Efficiency | Decreased | Not specified | Diet-Induced Obese Rats |
Table 2: In Vitro Effects of this compound on Pancreatic Islets
| Parameter | Effect | Concentration | Islet Source | Citation |
| Exaggerated Glucose-Induced Insulin Secretion | Significant reduction | 10 µM | Obese Zucker Rats | |
| Glucose-Induced Insulin Secretion | No reduction | 10 µM | Lean Rats |
Experimental Protocols
Protocol 1: Induction of Obesity in Sprague-Dawley Rats (Diet-Induced Obesity Model)
This protocol describes a common method for inducing obesity in rats, which is a prerequisite for testing anti-obesity compounds like this compound.
Materials:
-
Male Sprague-Dawley rats (6 weeks old)
-
Standard chow diet
-
High-fat diet (HFD): 45-60% of calories from fat (e.g., lard or beef tallow)
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Procedure:
-
Acclimation: Upon arrival, acclimate the rats for one week to the animal facility conditions (12-hour light/dark cycle, controlled temperature and humidity). Provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign rats to a control group (standard chow) and a diet-induced obesity (DIO) group (HFD).
-
Dietary Regimen:
-
Control Group: Continue to feed the standard chow diet ad libitum.
-
DIO Group: Provide ad libitum access to the high-fat diet.
-
-
Monitoring:
-
Record the body weight of each rat weekly.
-
Measure food intake weekly by weighing the remaining food in the hopper.
-
-
Duration: Continue the dietary regimen for 8-12 weeks. Rats on the HFD are expected to show a significantly higher body weight (at least 15-20% more than the control group) and signs of insulin resistance.
-
Subject Selection: At the end of the induction period, select the rats that have developed obesity for the this compound administration study.
Protocol 2: Oral Administration of this compound to Obese Rats
This protocol outlines the general procedure for the daily oral administration of this compound.
Materials:
-
Obese rats (from Protocol 1 or genetically obese models like Zucker rats)
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% carboxymethyl cellulose). Note: The specific vehicle for this compound is not detailed in the available literature; therefore, a common, inert vehicle is suggested and should be validated.
-
Oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare the this compound formulation.
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 5, 30, 90 mg/kg).
-
Suspend or dissolve the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration for oral gavage (typically 1-5 mL/kg volume).
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Grouping: Randomly assign the obese rats to different treatment groups:
-
Vehicle Control
-
This compound (low dose, e.g., 5 mg/kg/day)
-
This compound (medium dose, e.g., 30 mg/kg/day)
-
This compound (high dose, e.g., 90 mg/kg/day)
-
-
Administration:
-
Administer the prepared solutions or vehicle to the rats once daily via oral gavage.
-
Ensure the gavage is performed carefully to avoid injury to the animals.
-
-
Monitoring:
-
Measure and record the body weight of each rat daily, prior to dosing.
-
Measure and record food and water intake daily.
-
-
Duration: The treatment duration can range from a few weeks to several months, depending on the study's objectives.
-
Outcome Measures: At the end of the study, various parameters can be assessed, including:
-
Final body weight and body composition (e.g., using DEXA or tissue dissection).
-
Cumulative food intake.
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance test.
-
Plasma lipid profiles.
-
Visualizations
Signaling Pathway
The precise molecular target of this compound on pancreatic β-cells is not well-documented in the available literature. The following diagram illustrates a high-level proposed mechanism of action based on its known effects.
Caption: Proposed mechanism of this compound in reducing obesity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity model.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for the Synthesis of Ro 23-7637 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7637 is a potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a wide array of therapeutic agents. Its derivatives are of significant interest in drug development for their potential to modulate drug metabolism and for their therapeutic effects, particularly in the context of metabolic disorders. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, aimed at providing researchers with the necessary information to produce these compounds for further investigation. The synthesis of this compound and its analogs often involves the construction of a core imidazobenzodiazepine or a related heterocyclic structure.
Synthetic Workflow Overview
The general synthesis of this compound derivatives can be conceptualized as a multi-step process that involves the formation of a key amide bond. A common and effective strategy is the conversion of carbamates to amides via an amidosulfone intermediate. This workflow allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for this compound derivatives.
Key Experimental Protocols
The following protocols are based on established methods for the synthesis of imidazobenzodiazepines and related compounds, including the specific strategy for this compound.
Protocol 1: One-Pot Annulation for Imidazo[1,5-a][1][2]benzodiazepine Core
This protocol describes an improved one-pot synthesis for the core structure found in many this compound analogs.[1]
Materials:
-
Amido-benzodiazepine precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium t-butoxide
-
Diethylchlorophosphate
-
Ethyl isocyanoacetate
-
Argon gas
Procedure:
-
Dissolve the amido-benzodiazepine (1.0 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium t-butoxide (1.1 mmol) to the solution and stir the mixture at 0 °C for 20 minutes.
-
Cool the reaction mixture to -35 °C.
-
Slowly add diethylchlorophosphate (1.3 mmol) to the mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Cool the reaction flask to -35 °C.
-
Add ethyl isocyanoacetate (1.1 mmol), followed by the addition of potassium t-butoxide (1.1 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting the product with an appropriate organic solvent.
-
Purify the crude product by precipitation from ether or by column chromatography.[1]
Note: Maintaining low temperatures (-35 °C to -78 °C) during the addition of ethyl isocyanoacetate and the second portion of potassium t-butoxide is critical for achieving higher yields and facilitating product purification.[1]
Protocol 2: Synthesis of this compound via Amidosulfone Intermediate
This protocol is based on the reported synthesis of [14C]-labeled this compound and is a key method for preparing the final amide product.
Materials:
-
Appropriate carbamate precursor
-
Methyl phenyl sulfone
-
Strong base (e.g., n-butyllithium)
-
Alkylating agent corresponding to the desired side chain of the this compound derivative
-
Reducing agent (e.g., sodium amalgam or samarium iodide)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Formation of the Amidosulfone:
-
In a flame-dried flask under an inert atmosphere, dissolve methyl phenyl sulfone in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base to form the dianion.
-
Slowly add a solution of the carbamate precursor in anhydrous THF to the dianion solution.
-
Allow the reaction to proceed at low temperature until completion.
-
Quench the reaction and isolate the amidosulfone intermediate.
-
-
Alkylation of the Amidosulfone:
-
Dissolve the amidosulfone intermediate in an anhydrous solvent.
-
Add a suitable base to deprotonate the amidosulfone.
-
Add the desired alkylating agent and allow the reaction to proceed.
-
Isolate and purify the alkylated amidosulfone.
-
-
Reductive Desulfonylation:
-
Dissolve the alkylated amidosulfone in a suitable solvent.
-
Add a reducing agent to cleave the sulfonyl group, yielding the final amide product.
-
Purify the this compound derivative using chromatographic techniques.
-
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives are not extensively available in the public domain, the following table summarizes typical data that should be collected and reported for newly synthesized derivatives.
| Derivative ID | Structure Modification | Yield (%) | Purity (%) (Method) | m/z [M+H]+ | Key NMR Shifts (δ, ppm) |
| This compound | (Reference) | - | >98 (HPLC) | 481.3 | - |
| Derivative 1 | (e.g., R-group change) | 65 | 97 (HPLC) | (e.g., 495.4) | (e.g., 7.2-7.8 (m), 3.5 (t)) |
| Derivative 2 | (e.g., core modification) | 58 | 99 (HPLC) | (e.g., 467.3) | (e.g., 8.1 (s), 4.1 (d)) |
| Derivative 3 | (e.g., linker change) | 72 | 96 (HPLC) | (e.g., 509.4) | (e.g., 6.9-7.5 (m), 2.8 (q)) |
Data presented here are illustrative. Researchers should rigorously characterize their synthesized compounds.
Signaling Pathways and Mechanism of Action
This compound and its derivatives are known to exert their biological effects through multiple mechanisms, with the most prominent being the inhibition of CYP3A4. Additionally, they have been shown to have effects on pancreatic islets, influencing insulin secretion.
CYP3A4 Inhibition
This compound is a potent inhibitor of CYP3A4, a key enzyme in drug metabolism. This inhibition can be either competitive or non-competitive and is a critical consideration in drug-drug interactions.
Caption: Inhibition of CYP3A4-mediated drug metabolism.
Modulation of Pancreatic Islet Function
Studies have indicated that this compound can normalize plasma insulin levels by acting on pancreatic islets. While the precise intracellular signaling pathway is not fully elucidated, it is hypothesized to involve the modulation of ion channels and intracellular calcium levels, which are key regulators of insulin secretion.
Caption: Hypothesized modulation of insulin secretion pathway.
Conclusion
The synthesis of this compound derivatives presents a valuable avenue for the development of novel therapeutic agents and pharmacological tools. The protocols and information provided herein offer a foundation for researchers to synthesize and characterize these compounds. Further investigation into their precise mechanisms of action and structure-activity relationships will be crucial for realizing their full therapeutic potential.
References
Application Notes and Protocols for Studying Insulin Secretion in Pancreatic Islets with Ro 23-7637
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7637 is a compound that has been investigated for its effects on insulin secretion, particularly in the context of hyperinsulinemia associated with obesity.[1] Unlike classical insulin secretagogues that directly stimulate insulin release, this compound appears to act by normalizing the exaggerated glucose-induced insulin secretion (GSIS) observed in pancreatic islets from obese animal models.[1] This makes it a valuable tool for studying the pathological mechanisms of hyperinsulinemia and for the screening of therapeutic agents aimed at correcting β-cell dysfunction in metabolic diseases. These application notes provide a summary of its effects, protocols for its use in pancreatic islet research, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
The precise molecular target of this compound is not fully elucidated in publicly available research. However, studies have shown that it selectively reduces the heightened insulin response to glucose in islets from obese rats, while having no effect on islets from lean rats.[1] This suggests that this compound does not directly target the core insulin secretion machinery, such as the KATP channels (SUR1/Kir6.2), but rather modulates signaling pathways that are dysregulated in the hyperinsulinemic state.[1] Its action is characterized by a partial normalization of plasma insulin levels through its effects on pancreatic islets.[1]
Applications
-
Study of Hyperinsulinemia: this compound can be used as a pharmacological tool to investigate the underlying causes of exaggerated insulin secretion in models of obesity and type 2 diabetes.
-
Drug Discovery: It serves as a reference compound in screening assays designed to identify novel therapeutic agents that can normalize β-cell function without causing hypoglycemia.
-
Islet Physiology Research: Researchers can use this compound to explore the differential signaling pathways governing insulin secretion in healthy versus pathological states of pancreatic islets.
Data Presentation
The following table summarizes the quantitative effects of this compound on insulin secretion as reported in the literature.
| Parameter | Model System | Concentration/Dose | Observed Effect | Reference |
| Glucose-Induced Insulin Secretion | Cultured pancreatic islets from obese Zucker rats | 10 µM | Significant reduction of exaggerated insulin secretion. | |
| Glucose-Induced Insulin Secretion | Cultured pancreatic islets from lean rats | 10 µM | No reduction in insulin secretion. | |
| Glucose-Induced Insulin Secretion | Obese Zucker and diet-induced obese rats (in vivo) | 5 to 90 mg/kg/day (oral) | Dose-related reduction in glucose-induced insulin secretion. | |
| Basal Insulin Concentration | Obese Zucker and diet-induced obese rats (in vivo) | 5 to 90 mg/kg/day (oral) | Dose-related reduction. |
Experimental Protocols
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol describes the collagenase digestion method for isolating pancreatic islets from rats or mice.
Materials:
-
Collagenase P solution (Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
-
Centrifuge tubes (50 mL)
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Pancreas Perfusion: Anesthetize the rodent according to approved institutional protocols. Open the abdominal cavity and locate the common bile duct. Clamp the duct near the liver and inject cold collagenase P solution through the duct to inflate the pancreas.
-
Pancreas Digestion: Excise the inflated pancreas and transfer it to a 50 mL conical tube containing more collagenase solution. Incubate in a 37°C water bath with shaking for 10-15 minutes.
-
Stopping Digestion: Stop the digestion by adding cold HBSS. Centrifuge the tube and discard the supernatant.
-
Islet Purification: Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other tissues.
-
Islet Collection and Culture: Carefully collect the islet layer from the interface. Wash the islets with HBSS and handpick them under a stereomicroscope to ensure purity. Culture the isolated islets overnight in RPMI-1640 medium before conducting experiments.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Isolated pancreatic islets (from Protocol 1).
-
24-well culture plates.
-
Incubator (37°C, 5% CO2).
-
Insulin ELISA kit.
Procedure:
-
Islet Pre-incubation: Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Compound Treatment: For the experimental group, replace the pre-incubation buffer with low glucose KRB buffer containing the desired concentration of this compound (e.g., 10 µM). For the control group, use buffer with the vehicle control. Incubate for the desired treatment period (e.g., 2 hours or as determined from literature).
-
Basal Insulin Secretion: After the treatment period, replace the buffer with fresh low glucose KRB buffer (with or without this compound as per the experimental design) and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the buffer with high glucose KRB buffer (with or without this compound) and incubate for 1 hour. Collect the supernatant to measure glucose-stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the islet number or protein content. Compare the effects of this compound on basal and stimulated insulin secretion relative to the vehicle control.
Mandatory Visualization
Caption: Glucose-Stimulated Insulin Secretion Pathway.
Caption: Workflow for Testing this compound Effects.
References
Application of Ro 23-7637 in Cytochrome P450 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ro 23-7637 is a potent inhibitor of cytochrome P450 (CYP) enzymes, with a particularly strong inhibitory effect on the CYP3A subfamily, most notably CYP3A4.[1][2][3] CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of pharmaceuticals. Consequently, inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Understanding the inhibitory potential of compounds like this compound is paramount in drug discovery and development to predict and mitigate the risk of adverse drug events. These application notes provide an overview of the utility of this compound as a tool compound in CYP inhibition studies, including its known effects and protocols for its characterization.
Mechanism of Action
This compound acts as a strong inhibitor of CYP3A4 activity.[1][2] Inhibition of CYP enzymes can occur through various mechanisms, including reversible (competitive, non-competitive, uncompetitive) and irreversible (mechanism-based) inhibition. While the precise mechanism for this compound has not been definitively elucidated in the provided literature, its potent effect on CYP3A4-mediated metabolism, such as the hydroxylation of midazolam, is well-documented. Further kinetic studies are required to fully characterize the nature of this inhibition.
Applications in Research and Drug Development
-
Positive Control Inhibitor: Due to its potent and specific inhibition of CYP3A4, this compound can be utilized as a positive control inhibitor in in vitro CYP inhibition assays. This allows for the validation of experimental systems and provides a benchmark for assessing the inhibitory potential of new chemical entities.
-
Mechanistic Studies: this compound can be employed as a chemical probe to investigate the role of CYP3A4 in the metabolism of specific substrates. By comparing substrate metabolism in the presence and absence of this compound, researchers can elucidate the contribution of CYP3A4 to a particular metabolic pathway.
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized CYP3A4 inhibitor, this compound can serve as a reference compound in SAR studies aimed at designing new molecules with modulated CYP inhibition profiles.
Quantitative Data
Table 1: Kinetic Parameters of Midazolam 4-Hydroxylation in Rat Liver Microsomes
| Treatment Group | Kₘ (µM) | Vₘₐₓ (nmol/mg/min) |
| Control | 24.5 | 5.9 |
| Dexamethasone (DEX) | 43.1 | 28.9 |
| This compound | 32.8 | 13.0 |
Data from Ghosal et al., 1996. The study demonstrated that this compound strongly inhibited midazolam hydroxylation in rat, human, and cDNA-expressed human CYP3A4 microsomes.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes and Midazolam as a Probe Substrate
This protocol outlines a standard in vitro assay to determine the inhibitory potential of a test compound, such as this compound, on CYP3A4 activity using human liver microsomes (HLMs) and midazolam as the probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (or other test inhibitor)
-
Midazolam (CYP3A4 substrate)
-
1'-hydroxymidazolam (metabolite standard)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated 1'-hydroxymidazolam) for quenching and protein precipitation
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, midazolam, and the internal standard in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid solvent-mediated effects on enzyme activity.
-
-
Incubation Setup:
-
On a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of this compound (or the test compound). Include a vehicle control (no inhibitor).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Immediately after adding the NADPH system, add midazolam to each well. The final concentration of midazolam should be approximately its Kₘ value for CYP3A4 in HLMs (typically in the low µM range).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing the internal standard) to each well. This will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
Quantify the amount of metabolite formed in each well by comparing the peak area ratio of the analyte to the internal standard against a standard curve of 1'-hydroxymidazolam.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: CYP3A4 metabolic pathway and its inhibition by this compound.
Caption: Workflow for in vitro CYP450 inhibition assay.
References
Application Notes and Protocols for Ro 23-7637 in Anti-Obesity Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reported anti-obesity effects of Ro 23-7637 in rat models, including detailed protocols for in vivo studies and relevant biochemical assays. The information is compiled from preclinical research to guide the design and execution of further investigations into the therapeutic potential of this compound.
Compound Information
| Compound Name | This compound |
| Chemical Name | (4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl) nonyl]piperidine) |
| Reported Activity | Normalizes hyperinsulinemia, reduces food intake, and decreases body weight gain in obese rat models.[1] |
| Mechanism of Action | Acts on pancreatic islets to partially normalize exaggerated glucose-induced insulin secretion in obese rats.[1][2] This effect is selective, as no reduction in insulin secretion is observed in islets from lean rats.[1][2] |
In Vivo Anti-Obesity Studies in Rat Models
This compound has demonstrated efficacy in both genetic and diet-induced models of obesity.
Animal Models
-
Zucker Rats: A genetic model of obesity characterized by hyperphagia, hyperinsulinemia, and insulin resistance.
-
Diet-Induced Obese (DIO) Rats: Wistar or Sprague-Dawley rats fed a high-fat diet to induce obesity, closely mimicking the human condition.
Dosage and Administration
Oral administration of this compound has been shown to produce dose-dependent anti-obesity effects.
Table 1: this compound Dosage and Effects in Obese Rats
| Parameter | Dosage Range (Oral) | Observed Effect | Rat Model(s) |
| Glucose-Induced Insulin Secretion | 5 - 90 mg/kg/day | Dose-related reduction | Zucker, DIO |
| Basal Insulin Concentration | 5 - 90 mg/kg/day | Dose-related reduction | Zucker, DIO |
| Daily Food Intake | 5 - 90 mg/kg/day | Dose-related reduction | Zucker, DIO |
| Body Weight Gain | 5 - 90 mg/kg/day | Dose-related reduction | Zucker, DIO |
| Body Composition | Not specified in detail, but noted as selective mobilization of fat and maintenance of body protein. | DIO | |
| Energetic Efficiency | Not specified in detail, but noted as decreased. | DIO |
Experimental Protocols
Protocol for Induction of Diet-Induced Obesity (DIO) in Rats
This protocol describes a general method for inducing obesity in rats using a high-fat diet.
Materials:
-
Male Wistar or Sprague-Dawley rats (5-6 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; 45-60% kcal from fat, typically from lard or a combination of fats)
-
Cages with wire-mesh bottoms to monitor food intake
Procedure:
-
Acclimation: Upon arrival, house rats individually and provide ad libitum access to standard chow and water for one week to acclimate to the facility.
-
Baseline Measurements: Record the initial body weight and food intake for each rat.
-
Dietary Intervention: Divide the rats into two groups: a control group receiving the standard chow diet and a DIO group receiving the HFD.
-
Monitoring: Monitor body weight and food intake weekly for 8-16 weeks. Rats on the HFD that show a significantly greater weight gain compared to the control group are considered diet-induced obese.
-
Confirmation of Obese Phenotype: At the end of the induction period, the obese phenotype can be confirmed by measuring parameters such as fasting blood glucose, insulin levels, and body composition (e.g., using DEXA).
Protocol for Oral Administration of this compound
This protocol outlines the procedure for daily oral gavage of this compound to DIO rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 5, 30, and 90 mg/kg in a volume of 5-10 mL/kg). Prepare a fresh solution daily.
-
Animal Grouping: Randomly assign the DIO rats to treatment groups: Vehicle control and this compound at different doses.
-
Administration: Administer the prepared solution or vehicle orally via gavage once daily. The duration of treatment can range from several weeks to months, depending on the study's objectives.
-
Monitoring: Throughout the treatment period, monitor body weight, food intake, and water intake daily or several times per week.
Protocol for Measurement of Food Intake
Procedure:
-
House rats in cages that allow for the collection of spilled food.
-
Provide a pre-weighed amount of food in the food hopper.
-
After a 24-hour period, weigh the remaining food in the hopper and any spilled food.
-
Calculate the daily food intake by subtracting the weight of the remaining and spilled food from the initial weight.
Protocol for Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is a non-invasive method to determine fat mass, lean mass, and bone mineral content.
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Place the anesthetized rat in a prone position on the DEXA scanner bed.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
Analyze the scan data using the appropriate software to determine the percentages and absolute amounts of fat mass, lean mass, and bone mineral content.
In Vitro Protocol: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This assay is crucial for investigating the direct effect of this compound on pancreatic islet function.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from obese and lean rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets for 48 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For the treatment group, add this compound (e.g., 10 µM) to the culture medium.
-
GSIS Assay:
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (2.8 mM) for 1 hour at 37°C.
-
Incubate groups of islets in KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM) for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
-
Data Analysis: Compare the amount of insulin secreted at high glucose versus low glucose concentrations between treated and untreated islets from both obese and lean rats.
Signaling Pathways and Visualizations
Proposed Mechanism of Action of this compound
This compound is proposed to act on pancreatic β-cells to normalize the exaggerated insulin secretion observed in obese states. This helps to reduce hyperinsulinemia, a key factor in the maintenance of obesity and insulin resistance.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for evaluating the anti-obesity effects of this compound in a DIO rat model.
Caption: In vivo experimental workflow.
Simplified Signaling Pathway of Obesity-Induced Insulin Resistance
Obesity leads to a state of chronic low-grade inflammation and cellular stress, which can impair insulin signaling. The diagram below provides a simplified overview of key pathways involved.
Caption: Obesity-induced insulin resistance pathway.
References
Application Notes and Protocols for the HPLC Analysis of Ro 23-7637
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7637 is a compound that has been investigated for its potential therapeutic effects. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds. This document provides detailed application notes and protocols for the determination of this compound in plasma using a multidimensional HPLC method with UV detection, based on established methodologies.
The described method utilizes a two-dimensional chromatographic approach, coupling ion-exchange chromatography with reversed-phase chromatography, to achieve high selectivity and sensitivity for the analysis of this compound in a complex biological matrix like plasma.[1] This multidimensional technique is particularly effective in overcoming co-elution with endogenous plasma components, which can limit the sensitivity of single-dimension HPLC methods.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the multidimensional HPLC-UV method for the analysis of this compound.
| Parameter | Value | Matrix | Notes |
| Analyte | This compound | - | - |
| Internal Standard | Ro 24-4558 | - | A structurally similar compound used to improve precision and accuracy. |
| Limit of Quantitation (LOQ) | 5 ng/mL | Dog Plasma | Based on a 0.5 mL plasma sample.[1] |
| Detection | UV Absorbance | - | Wavelength set at 254 nm. |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in plasma, from sample preparation to HPLC analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound and the internal standard from plasma using C18 solid-phase extraction.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Plasma samples
-
Internal standard spiking solution (Ro 24-4558)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Spike 0.5 mL of each plasma sample, calibration standard, and quality control sample with the internal standard (Ro 24-4558) solution.
-
Vortex mix for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove polar interferences.
-
Dry the cartridges under full vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute this compound and the internal standard from the cartridges with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for the first dimension HPLC.
-
Multidimensional HPLC-UV Analysis
This protocol details the two-dimensional HPLC method for the separation and quantification of this compound.
Instrumentation:
-
An HPLC system capable of multidimensional chromatography (column switching).
-
UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | First Dimension - Ion-Exchange | Second Dimension - Reversed-Phase |
| Column | Strong Cation-Exchange (SCX) | Base-deactivated C18 |
| Mobile Phase | Specific details not available in cited literature. A typical mobile phase would be an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a controlled pH. | Specific details not available in cited literature. A typical mobile phase would be a mixture of acetonitrile or methanol and an aqueous buffer. |
| Flow Rate | To be optimized for efficient trapping of the analyte. | To be optimized for optimal separation. |
| Detection | Not applicable (used for separation and transfer). | UV at 254 nm. |
Procedure:
-
Injection: Inject the reconstituted sample extract onto the first-dimension strong cation-exchange column.
-
First Dimension Separation:
-
In the first dimension, neutral and anionic compounds from the plasma extract will pass through the SCX column to waste.
-
Basic compounds, including this compound and the internal standard, are retained on the SCX column.
-
-
Heart-Cutting and Transfer:
-
At a pre-determined time window, actuate the switching valve to divert the flow from the SCX column to the second-dimension reversed-phase C18 column. This "heart-cut" transfers the trapped this compound and the internal standard to the second column.
-
-
Second Dimension Separation:
-
The analytes are then separated on the C18 column based on their hydrophobicity.
-
The eluent from the C18 column flows to the UV detector for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard (Ro 24-4558).
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
Ro 23-7637: A Tool for Investigating Metabolic Diseases
Application Notes and Protocols for Researchers
For research use only. Not for human or veterinary use.
Introduction
Ro 23-7637 is a compound that has demonstrated significant effects in preclinical models of metabolic diseases, particularly obesity and hyperinsulinemia.[1] It is not a Liver X Receptor (LXR) agonist, a common target for metabolic disease research. Instead, its primary mechanisms of action appear to be the modulation of insulin secretion from pancreatic islets and the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] These properties make this compound a valuable tool for researchers studying pancreatic β-cell function, drug metabolism, and the complex interplay of factors contributing to obesity and related metabolic disorders.
These application notes provide an overview of the key applications of this compound in metabolic disease research, along with detailed protocols for relevant in vitro and in vivo experiments.
Key Applications
-
Investigation of Pancreatic β-Cell Dysfunction in Obesity: this compound has been shown to selectively reduce the exaggerated glucose-stimulated insulin secretion (GSIS) from pancreatic islets of obese rats, without affecting islets from lean animals.[1] This makes it a useful tool to probe the specific mechanisms underlying β-cell hypersecretion in the context of obesity and insulin resistance.
-
Anti-Obesity and Metabolic Studies in Rodent Models: In diet-induced obese rats, this compound has been associated with reduced food intake, loss of body weight, and selective mobilization of fat.[1] Researchers can utilize this compound to study the physiological and molecular pathways that regulate appetite, energy expenditure, and body composition.
-
Drug Metabolism and Drug-Drug Interaction Studies: As a potent inhibitor of CYP3A4, this compound can be employed as a tool compound in studies of drug metabolism and pharmacokinetics. It can be used to investigate the role of CYP3A4 in the metabolism of other drugs and to study the potential for drug-drug interactions.
Data Presentation
The following tables summarize the quantitative data available for this compound's effects on key metabolic and enzymatic parameters.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rat Pancreatic Islets
| Islet Source | This compound Concentration | Effect on Exaggerated GSIS | Reference |
| Obese Zucker Rats | 10 µM | Significant Reduction | |
| Lean Rats | 10 µM | No Effect |
Table 2: Kinetic Parameters of Midazolam 4-Hydroxylation in Liver Microsomes from this compound-Treated Male Rats
| Parameter | Control | This compound-Treated | Reference |
| Vmax (nmol/mg/min) | 5.9 | 13.0 | |
| KM (µM) | 24.5 | 32.8 |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol describes the isolation of pancreatic islets from rodents and the subsequent measurement of insulin secretion in response to glucose stimulation, with and without this compound treatment.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dithizone (DTZ) staining solution
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBB)
-
This compound
-
DMSO (vehicle control)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.
-
Dissect the inflated pancreas and incubate it in a water bath at 37°C to digest the tissue.
-
Stop the digestion by adding cold HBSS with FBS.
-
Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).
-
Wash the isolated islets with HBSS and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin.
-
-
Islet Treatment:
-
Hand-pick islets of similar size and culture them for 48 hours in the presence of 10 µM this compound or vehicle (DMSO).
-
-
GSIS Assay:
-
After the 48-hour treatment, transfer groups of 10-15 islets into a multi-well plate.
-
Pre-incubate the islets in KRBB with 2.8 mM glucose for 1 hour at 37°C.
-
Remove the pre-incubation buffer and add fresh KRBB with 2.8 mM glucose. Incubate for 1 hour and collect the supernatant (basal insulin secretion).
-
Replace the buffer with KRBB containing 16.7 mM glucose. Incubate for 1 hour and collect the supernatant (stimulated insulin secretion).
-
Store the collected supernatants at -20°C until insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the inhibitory effect of this compound on CYP3A4 activity using midazolam as a probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Midazolam (CYP3A4 substrate)
-
1'-hydroxymidazolam and 4-hydroxymidazolam standards
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL), potassium phosphate buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding midazolam (at a concentration near its Km for CYP3A4).
-
After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 1'-hydroxymidazolam and 4-hydroxymidazolam using a validated LC-MS/MS method.
-
Create a standard curve for each metabolite to quantify their concentrations in the samples.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of this compound.
-
Determine the IC50 value of this compound for CYP3A4 inhibition by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
Protocol 3: In Vivo Anti-Obesity Study in a Diet-Induced Obese (DIO) Rodent Model
This protocol provides a general framework for evaluating the anti-obesity effects of this compound in a DIO rodent model.
Materials:
-
Obesity-prone rodents (e.g., C57BL/6J mice or Sprague-Dawley rats)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Metabolic cages
-
Equipment for measuring body composition (e.g., DEXA or NMR)
-
Blood collection supplies
Procedure:
-
Induction of Obesity:
-
Feed young adult rodents a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Monitor body weight and food intake regularly.
-
-
Compound Administration:
-
Once a significant increase in body weight is observed in the HFD-fed group, randomize the obese animals into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks). A lean control group receiving vehicle should also be included.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily or several times per week.
-
Body Composition: Measure fat mass and lean mass at the beginning and end of the treatment period.
-
Energy Expenditure: Acclimate animals to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) over a 24-hour period.
-
Blood Parameters: Collect blood samples at baseline and at the end of the study to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform these tests to assess glucose homeostasis and insulin sensitivity.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, body composition, and metabolic parameters between the this compound-treated group and the vehicle-treated obese and lean control groups.
-
Visualizations
References
Application Notes and Protocols: Experimental Design for Ro 23-7637 Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7637 is an investigational drug with potential applications in the treatment of metabolic diseases, notably as an anti-obesity agent.[1][2][3] Its mechanism of action involves the partial normalization of plasma insulin through its effects on pancreatic islets, leading to a reduction in glucose-induced insulin secretion in obese rat models.[1] Preliminary in vitro studies have demonstrated that this compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[4] This finding highlights the potential for clinically significant drug-drug interactions (DDIs).
These application notes provide a comprehensive experimental framework for characterizing the DDI potential of this compound. The following protocols are designed to meet regulatory expectations for in vitro DDI studies and provide a basis for designing subsequent in vivo investigations.
Data Presentation: Summary of Proposed In Vitro DDI Studies
The following table summarizes the recommended in vitro experiments to assess the DDI profile of this compound.
| Interaction Type | Experiment | Purpose | Key Parameters to Determine |
| Metabolic Inhibition | CYP Inhibition Assay | To evaluate the direct inhibitory potential of this compound on major CYP isoforms. | IC₅₀ (half maximal inhibitory concentration) |
| Metabolic Induction | CYP Induction Assay | To determine if this compound can increase the expression of key CYP enzymes. | EC₅₀ (half maximal effective concentration), Eₘₐₓ (maximum effect) |
| Transporter Interaction (Efflux) | P-gp and BCRP Substrate and Inhibition Assays | To assess if this compound is a substrate or inhibitor of key efflux transporters. | Efflux Ratio, IC₅₀ |
| Transporter Interaction (Uptake) | OATP1B1, OATP1B3, OAT1, OAT3, and OCT2 Substrate and Inhibition Assays | To determine if this compound interacts with major hepatic and renal uptake transporters. | Uptake Rate, IC₅₀ |
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the activity of major human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Test System: Human liver microsomes or recombinant human CYP enzymes.
-
Procedure:
-
A specific substrate for each CYP isoform is incubated with the test system in the presence of a range of concentrations of this compound.
-
Following incubation, the formation of the specific metabolite is quantified using LC-MS/MS.
-
The rate of metabolite formation in the presence of this compound is compared to a vehicle control.
-
-
Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the data to a suitable inhibition model.
Cytochrome P450 (CYP) Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of key CYP enzymes (CYP1A2, CYP2B6, and CYP3A4).
Methodology:
-
Test System: Cryopreserved human hepatocytes in a sandwich culture or 3D spheroid culture.
-
Procedure:
-
Hepatocytes are treated with a range of concentrations of this compound, a vehicle control, and known positive control inducers for 48-72 hours.
-
Following treatment, the induction of CYP enzymes is assessed by measuring both mRNA levels (using qRT-PCR) and enzyme activity (using specific probe substrates).
-
-
Data Analysis: The fold-change in mRNA expression and enzyme activity relative to the vehicle control is determined. EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curve.
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Substrate and Inhibition Assays
Objective: To determine if this compound is a substrate or inhibitor of the efflux transporters P-gp and BCRP.
Methodology:
-
Test System: Polarized cell monolayers, such as Caco-2 cells or MDCK cells transfected with the human MDR1 (for P-gp) or ABCG2 (for BCRP) gene.
-
Substrate Assessment (Bidirectional Transport Assay):
-
This compound is added to either the apical (A) or basolateral (B) side of the cell monolayer.
-
The concentration of this compound in the receiver compartment is measured over time to determine the apparent permeability (Papp) in both directions (A-to-B and B-to-A).
-
The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is calculated. An efflux ratio greater than 2 suggests active transport.
-
-
Inhibition Assessment:
-
A known probe substrate for P-gp (e.g., digoxin) or BCRP (e.g., estrone-3-sulfate) is transported across the cell monolayer in the presence and absence of a range of concentrations of this compound.
-
The inhibition of the probe substrate's transport is measured, and an IC₅₀ value is determined.
-
Hepatic and Renal Uptake Transporter Assays (OATP1B1, OATP1B3, OAT1, OAT3, OCT2)
Objective: To assess whether this compound is a substrate or inhibitor of key hepatic (OATP1B1, OATP1B3) and renal (OAT1, OAT3, OCT2) uptake transporters.
Methodology:
-
Test System: Human embryonic kidney (HEK293) cells or other suitable cell lines overexpressing the specific transporter of interest. Cryopreserved human hepatocytes can also be used for a more integrated assessment of hepatic uptake.
-
Substrate Assessment:
-
The uptake of this compound into the transporter-expressing cells is measured and compared to the uptake in control (mock-transfected) cells.
-
Uptake is measured at 37°C (active transport) and 4°C (passive diffusion) to determine the active transport component.
-
-
Inhibition Assessment:
-
The uptake of a known probe substrate for each transporter is measured in the presence and absence of a range of concentrations of this compound.
-
The concentration of this compound that causes 50% inhibition of the probe substrate's uptake (IC₅₀) is calculated.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Overcoming solubility issues of Ro 23-7637 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the in vitro use of Ro 23-7637, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is investigated as an anti-obesity agent.[1] Its mechanism of action involves the modulation of insulin secretion from pancreatic islets, particularly in diet-induced obesity models.[2] It has also been noted to interact with the cytochrome P450 enzyme system.[2]
Q2: What is the known solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
Given its known solubility in DMSO, it is recommended to prepare a high-concentration stock solution in this solvent. Standard laboratory practice suggests that for in vitro experiments, creating a concentrated stock solution enhances accuracy and consistency between assays.
Q4: Why am I observing precipitation when I dilute my this compound stock solution into my aqueous assay medium?
This is a common issue with lipophilic (fat-soluble) compounds like this compound. When a concentrated organic stock solution is diluted into an aqueous buffer, the compound's concentration may exceed its kinetic solubility in the final solution, leading to precipitation.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Problem: Precipitate forms upon dilution of DMSO stock solution in aqueous media.
Initial Steps:
-
Visual Confirmation: Carefully inspect the solution for any visible particles, cloudiness, or film.
-
Solubility Test: Before your main experiment, perform a small-scale test to find the highest concentration of this compound that remains in solution in your final assay medium.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting precipitation issues.
Detailed Explanations:
-
Reduce Final Concentration: The simplest solution is often to lower the working concentration of this compound in your experiment.
-
Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might maintain solubility. Crucially, always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Explore Alternative Solvents: While DMSO is a common choice, other organic solvents compatible with your cell culture or assay system could be tested for better solubility.
-
Mechanical Agitation: Vortexing or sonicating the solution can help break down aggregates and improve dissolution.
-
Gentle Heating: Carefully warming the solution in a 37°C water bath may aid in dissolving the compound. Use this method with caution as excessive heat can degrade the compound.
-
Advanced Formulation Strategies: For persistently low solubility, consider more advanced techniques:
-
Cyclodextrins: These molecules can form inclusion complexes with lipophilic drugs, significantly increasing their aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can be effective for achieving high concentrations of lipophilic compounds in aqueous environments.
-
Problem: Variability in experimental results.
Poor solubility is a major contributor to experimental variability. If this compound is not fully dissolved, the effective concentration will be inconsistent, leading to unreliable data. Filtering a solution with precipitates using a 0.22 µm filter may seem like a solution, but it will lower the actual concentration of your compound. It is preferable to address the root solubility issue.
Data Summary
| Property | Value/Information | Source(s) |
| Molecular Weight | 480.7 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Stock Concentration Example | 20 mM in DMSO | |
| Storage | Dry, dark. Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.807 mg of the compound (M.W. = 480.7 g/mol ).
-
Add the appropriate volume of sterile DMSO to the vial containing the powder.
-
To aid dissolution, vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. It is critical to add the stock solution to the medium and mix immediately and thoroughly to minimize precipitation.
-
For example, to prepare a 10 µM working solution, you can add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium (a 1:1000 dilution).
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway and Mechanism of Action
The precise intracellular signaling pathways modulated by this compound are a subject of ongoing research. However, its known effects on pancreatic islets and the cytochrome P450 system provide a basis for a high-level overview of its biological interactions.
References
Optimizing Ro 23-7637 dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Ro 23-7637 to minimize toxicity during experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
Issue 1: Inconsistent results in cell-based assays.
-
Question: Why am I observing high variability in my experimental results when using this compound?
-
Answer: Inconsistent results can arise from several factors. Firstly, ensure the solubility of this compound in your culture medium. Precipitation of the compound can lead to variable effective concentrations. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution in an appropriate solvent like DMSO. Secondly, consider the potential for off-target effects, which can be concentration-dependent. Performing a dose-response curve analysis is crucial to distinguish on-target from off-target effects.
Issue 2: Unexpected cytotoxicity observed.
-
Question: My cells are showing signs of toxicity at concentrations where I expect to see a therapeutic effect. What could be the cause?
-
Answer: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1] If your cell line expresses CYP3A4, this inhibition could lead to the accumulation of other compounds in the culture medium to toxic levels. Additionally, direct cytotoxicity of this compound at higher concentrations cannot be ruled out. It is advisable to determine the cytotoxic profile of this compound in your specific cell line using a standard cytotoxicity assay, such as the MTT or LDH assay.
Issue 3: Difficulty in observing the expected effect on insulin secretion.
-
Question: I am not seeing the expected normalization of glucose-stimulated insulin secretion (GSIS) in my pancreatic islet model. What could be wrong?
-
Answer: The effect of this compound on insulin secretion is phenotype-specific, with a more pronounced effect observed in islets from obese animal models exhibiting hyperinsulinemia.[2] Ensure that your experimental model is appropriate. For in vitro studies, a pre-incubation period with the compound may be necessary to observe an effect. Also, verify the viability and responsiveness of your islets to glucose stimulation before conducting experiments with this compound.
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound is an anti-obesity agent that has been shown to normalize plasma insulin levels by acting on pancreatic islets.[2] It specifically reduces the exaggerated glucose-induced insulin secretion observed in obese rat models, with no effect on islets from lean rats.[2]
-
What is the recommended solvent for this compound? For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Subsequent dilutions should be made in the appropriate aqueous buffer or culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Dosage and Toxicity
-
What is a typical in vitro concentration range for this compound? In vitro studies have shown that a concentration of 10 µM this compound is effective in reducing exaggerated glucose-induced insulin secretion in cultured islets from obese Zucker rats.[2]
-
What is the known in vivo dosage range for this compound? In studies with Zucker and diet-induced obese rats, oral administration of this compound in doses ranging from 5 to 90 mg/kg/day has been used.
-
What is the primary toxicity concern with this compound? this compound is a strong inhibitor of cytochrome P450 3A4 (CYP3A4). This can lead to significant drug-drug interactions if co-administered with other compounds metabolized by this enzyme.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Value | Species/System | Reference |
| Effective Concentration (Insulin Secretion Normalization) | 10 µM | Isolated pancreatic islets from obese Zucker rats | |
| IC50 (CYP3A4 Inhibition) | 0.5 µM | Not specified |
Table 2: In Vivo Dosage of this compound
| Dosage Range | Route of Administration | Animal Model | Reference |
| 5 - 90 mg/kg/day | Oral | Zucker and diet-induced obese rats |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound in a 96-well format.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate until the cells adhere and are in the logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
2. CYP3A4 Inhibition Assay (Fluorescent Probe-Based)
This protocol describes a high-throughput method to assess the inhibitory effect of this compound on CYP3A4 activity.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of a fluorescent CYP3A4 probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC). Prepare a solution of the positive control inhibitor (e.g., ketoconazole).
-
Inhibitor Preparation: In a 96-well plate, prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme and Substrate Addition: Add recombinant human CYP3A4 enzyme to each well, followed by the fluorescent probe substrate.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH-generating system to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Stop the reaction (e.g., by adding acetonitrile) and measure the fluorescence of the product using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition data against the compound concentration to determine the IC50 value.
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the effect of this compound on insulin secretion from isolated pancreatic islets.
-
Islet Preparation: Isolate pancreatic islets from an appropriate animal model (e.g., obese and lean rats). Culture the islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate groups of size-matched islets in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Compound Treatment: During the last hour of pre-incubation, add this compound (e.g., 10 µM) or vehicle control to the respective groups of islets.
-
Basal Insulin Secretion: After pre-incubation, replace the buffer with fresh low-glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the islet number or total protein content. Compare the stimulation index (ratio of stimulated to basal insulin secretion) between the different treatment groups.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound in Pancreatic β-Cells
While the precise molecular target of this compound in pancreatic β-cells is not fully elucidated, its selective action on islets from obese models suggests an interaction with a pathway that is dysregulated in the hyperinsulinemic state. A plausible hypothesis is that this compound modulates a component of the insulin secretion pathway downstream of glucose metabolism, potentially affecting ion channel activity or the exocytotic machinery.
Caption: Hypothetical mechanism of this compound in normalizing insulin secretion.
Experimental Workflow for Assessing this compound Toxicity and Efficacy
This workflow outlines the key steps for a comprehensive preclinical evaluation of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship for Troubleshooting GSIS Assay Results
This diagram illustrates a decision-making process for troubleshooting unexpected results in a GSIS assay with this compound.
Caption: Troubleshooting logic for GSIS assays with this compound.
References
Technical Support Center: Synthesis of Ro 23-7637
Objective: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the synthetic yield of Ro 23-7637.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A key strategy for the synthesis of this compound involves the formation of an amide bond. One reported method utilizes the conversion of a carbamate to an amidosulfone, which is then alkylated and undergoes reductive desulfonylation to yield the final amide product.[1] This multi-step process can present several challenges impacting the overall yield.
Q1: My initial carbamate to amidosulfone conversion is giving a low yield. What are the potential causes and solutions?
A1: Low yields in this step often stem from incomplete reaction or degradation of the starting materials. Here are some troubleshooting steps:
-
Incomplete Deprotonation: The reaction relies on the formation of the dianion of methyl phenyl sulfone. Ensure that a sufficiently strong base and appropriate reaction conditions are used to achieve complete deprotonation. The choice of solvent and temperature is critical.
-
Starting Material Purity: Verify the purity of the carbamate and methyl phenyl sulfone. Impurities can interfere with the reaction.
-
Reaction Conditions: The temperature and reaction time are crucial. The reaction may require optimization to find the ideal balance between reaction rate and potential side reactions or degradation.
Q2: I am observing significant side product formation during the alkylation of the amidosulfone. How can I minimize this?
A2: Side product formation during alkylation is a common issue. Consider the following:
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent is a key factor. A highly reactive agent may lead to multiple alkylations or reactions at other sites.
-
Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the alkylating agent can increase the likelihood of side reactions.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of unwanted byproducts.
Q3: The final reductive removal of the sulfonyl group is not proceeding to completion. What can I do to improve the efficiency of this step?
A3: Incomplete desulfonylation can be a significant bottleneck. Here are some suggestions:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. The strength and compatibility of the reducing agent with the rest of the molecule must be considered.
-
Catalyst Activity: If a catalyst is used in the reduction, ensure its activity is not compromised by impurities in the substrate or solvent.
-
Reaction Conditions: The temperature, pressure (if applicable), and reaction time should be optimized to drive the reaction to completion.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly available in the searched resources. However, a general workflow can be inferred from the synthetic strategy described by White J.D. et al.[1]
General Synthetic Workflow for this compound
The synthesis of this compound involves the coupling of three key fragments: a piperidine core, a diphenylethenyl group, and a pyridine-terminated nonyl chain, connected via an amide linkage.[1]
References
Troubleshooting inconsistent results in Ro 23-7637 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with Ro 23-7637. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Anti-hyperinsulinemic Effects
Q1: We are observing significant well-to-well and plate-to-plate variability in the inhibitory effect of this compound on glucose-stimulated insulin secretion (GSIS) in our pancreatic islet cell line. What are the potential causes and solutions?
A1: High variability is a common issue in cell-based assays and can stem from several factors.[1][2] For GSIS assays with this compound, consider the following:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[1] Ensure your pancreatic islet cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to skewed results.[1] It is advisable to fill the outer wells with a sterile buffer or medium and not use them for experimental samples.
-
Reagent Preparation and Handling: Ensure this compound is fully solubilized and vortexed before each dilution. Inconsistent pipetting of small volumes of the compound or glucose can introduce significant errors.[1] Regular pipette calibration is crucial.
Troubleshooting Workflow for High Variability
Caption: A stepwise workflow to diagnose and resolve high variability in experimental results.
Issue 2: Unexpected Cytotoxicity at High Concentrations
Q2: We are observing a significant decrease in cell viability at higher concentrations of this compound, which is inconsistent with some published data. What could be the reason for this discrepancy?
A2: Unexpected cytotoxicity can be due to several factors, including off-target effects or experimental artifacts.
-
Off-Target Effects: While this compound is known to act on pancreatic islets, high concentrations may lead to off-target effects in your specific cell line. It is important to characterize the dose-response curve thoroughly.
-
Compound Stability and Storage: Improper storage of this compound can lead to degradation, and the degradation products may have cytotoxic properties. It should be stored at -20°C.
-
Cell Line Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers, which can alter their sensitivity to compounds. It is recommended to use cells within a consistent and low passage number range.
Data Presentation: Example of Inconsistent Cytotoxicity Data
| Concentration (µM) | Expected Viability (%) | Observed Viability (%) | Potential Cause |
| 1 | 98 | 95 | Biological Variation |
| 10 | 95 | 92 | Biological Variation |
| 50 | 90 | 65 | Off-target effects, compound degradation |
| 100 | 85 | 40 | Off-target effects, compound degradation |
Issue 3: Inconsistent Inhibition of CYP3A4 Activity
Q3: Our in vitro experiments show variable inhibition of CYP3A4-mediated metabolism by this compound. How can we improve the consistency of these results?
A3: this compound is a known strong inhibitor of CYP3A activity. Inconsistent results in CYP3A4 inhibition assays can be due to:
-
Microsome Quality: The quality and metabolic activity of liver microsomes can vary between batches and donors. Ensure you are using a consistent source of high-quality microsomes.
-
Substrate and Inhibitor Concentrations: The kinetics of CYP3A4 inhibition can be complex. It is crucial to accurately determine the Km and Vmax of the substrate with your specific microsomal preparation before conducting inhibition studies.
-
Incubation Times: Ensure that the incubation times for the substrate and inhibitor are optimized and consistent across experiments.
Logical Relationship for Troubleshooting CYP3A4 Inhibition Assays
Caption: Key factors to investigate when troubleshooting inconsistent CYP3A4 inhibition results.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a general procedure for assessing the effect of this compound on insulin secretion in a pancreatic islet cell line (e.g., INS-1E).
-
Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and culture for 48 hours.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C.
-
Treatment: Aspirate the pre-incubation buffer and add KRBH buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated) with or without various concentrations of this compound.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well to measure insulin concentration.
-
Insulin Measurement: Quantify insulin levels in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well.
Signaling Pathways
Potential Signaling Pathway Modulation by this compound
While the exact mechanism of this compound is not fully elucidated, it is suggested to modulate intracellular signaling cascades. As it has been linked to retinoid-related orphan receptors (RORs), a potential, hypothetical pathway involves the modulation of gene transcription downstream of RORα. RORα is known to be involved in the regulation of metabolism and inflammation.
Caption: A hypothetical signaling pathway illustrating the potential modulation of RORα activity by this compound.
References
Refinement of animal models for Ro 23-7637 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 23-7637 in animal models. The information is tailored for scientists and drug development professionals to facilitate the refinement of their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes, with a strong inhibitory effect on CYP3A4. This inhibition of CYP3A4 can alter the metabolism of co-administered drugs that are substrates of this enzyme. Additionally, in animal models of obesity, this compound has been shown to act on pancreatic islets to partially normalize glucose-stimulated insulin secretion, particularly in obese subjects.[1][2]
Q2: In which animal models has this compound been studied?
A2: this compound has been evaluated in various animal models, most notably in rats and dogs.[1] In the context of metabolic studies, Zucker and diet-induced obese rats have been used to investigate its anti-obesity and insulin-modulating effects.
Q3: What are the observed effects of this compound in obese animal models?
A3: In obese rat models, oral administration of this compound has been associated with dose-related reductions in glucose-induced insulin secretion, basal insulin concentrations, daily food intake, and body weight gain. Studies in diet-induced obese rats have also suggested a selective mobilization of fat and maintenance of body protein.
Troubleshooting Guide
Issue 1: Difficulty in observing the expected anti-obesity effects (reduced food intake, body weight loss).
-
Possible Cause 1: Inappropriate Animal Model. The effects of this compound on insulin secretion and body weight have been shown to be more pronounced in obese models (e.g., Zucker rats, diet-induced obese rats) compared to their lean counterparts. Ensure the chosen animal model exhibits the hyperinsulinemia and insulin resistance relevant to the study.
-
Troubleshooting Tip 1: Confirm the metabolic phenotype of your animal model. If using diet-induced obesity models, ensure a sufficient duration of the high-fat diet to induce a robust obese and insulin-resistant phenotype before initiating treatment.
-
Possible Cause 2: Incorrect Dosage. The anti-obesity effects of this compound are dose-dependent.
-
Troubleshooting Tip 2: A dose range of 5 to 90 mg/kg/day, administered orally, has been used in rat studies. It may be necessary to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Possible Cause 3: Issues with Compound Formulation and Administration. The solubility and stability of this compound in the vehicle can impact its bioavailability.
-
Troubleshooting Tip 3: While specific vehicle formulations for this compound are not detailed in the provided search results, general recommendations for oral administration in rodents suggest using common vehicles like corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG). It is crucial to assess the solubility and stability of this compound in the chosen vehicle. Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. For parenteral routes, which are less common for this compound in obesity studies, the choice of a suitable, non-irritating vehicle is critical.
Issue 2: High variability in pharmacokinetic data.
-
Possible Cause 1: Inhibition of CYP3A enzymes. As a potent CYP3A inhibitor, this compound can affect its own metabolism and the metabolism of other compounds, leading to variability.
-
Troubleshooting Tip 1: When co-administering other drugs, ensure they are not substrates of CYP3A, or account for the potential drug-drug interaction in your analysis.
-
Possible Cause 2: Improper sample handling.
-
Troubleshooting Tip 2: Follow standardized procedures for blood and tissue collection and processing to minimize variability. A high-performance liquid chromatography-ultraviolet detection (HPLC-UV) analytical procedure has been developed for the determination of this compound in dog plasma, which may be adapted for other species.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Midazolam Metabolism in Rat Liver Microsomes
| Treatment Group | K_M (μM) for 4-OH MDZ formation | V_max (nmol/mg/min) for 4-OH MDZ formation |
| Control | 24.5 | 5.9 |
| This compound-treated | 32.8 | 13 |
Data from studies on hepatic microsomes from male rats. Midazolam (MDZ) is a substrate for CYP3A, and its hydroxylation is a marker of enzyme activity.
Experimental Protocols
1. In Vivo Anti-Obesity Study in Diet-Induced Obese Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats, rendered obese by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks.
-
Acclimation: Allow rats to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign obese rats to vehicle control and this compound treatment groups.
-
Compound Administration:
-
Route: Oral gavage.
-
Dosage: Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% CMC) at concentrations to deliver doses ranging from 5 to 90 mg/kg body weight.
-
Frequency: Administer once daily for the duration of the study (e.g., 28 days).
-
-
Measurements:
-
Body Weight: Record daily.
-
Food Intake: Measure daily by weighing the provided food and any spillage.
-
Fasting Blood Glucose and Insulin: Collect blood samples at baseline and at the end of the study after an overnight fast to measure plasma glucose and insulin levels.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period to assess glucose homeostasis.
-
-
Data Analysis: Analyze changes in body weight, food intake, and metabolic parameters between the control and treatment groups using appropriate statistical methods.
2. In Vitro CYP3A4 Inhibition Assay using Rat Liver Microsomes
-
Materials:
-
Rat liver microsomes (from control and this compound-treated rats).
-
Midazolam (CYP3A4 substrate).
-
NADPH regenerating system.
-
Potassium phosphate buffer.
-
This compound.
-
-
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, potassium phosphate buffer, and varying concentrations of midazolam.
-
For the inhibition assay, pre-incubate the microsomes with this compound for a specified time before adding the substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Analysis:
-
Analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam or 4-hydroxymidazolam) using a validated LC-MS/MS method.
-
Determine the kinetic parameters (K_M and V_max) by fitting the data to the Michaelis-Menten equation.
-
Calculate the IC50 value for this compound inhibition.
-
Visualizations
Caption: Experimental workflow for an in vivo anti-obesity study of this compound in rats.
Caption: Proposed mechanism of this compound's metabolic effects in obesity models.
References
Addressing stability problems of Ro 23-7637 in solution
Technical Support Center: Ro 23-7637
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For optimal stability, it is recommended to store the compound as a solid in a dry, dark environment.[1] Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A2: Yes, inconsistent results can be a strong indicator of compound instability in aqueous solutions like cell culture media. The stability of compounds in cell culture media can be influenced by several factors, including pH, temperature, light exposure, and interactions with media components. It is crucial to assess the stability of this compound under your specific experimental conditions. We recommend preparing fresh dilutions of your stock solution in the cell culture medium immediately before each experiment.
Q3: How can I determine if my this compound solution has degraded?
A3: Visual inspection for precipitation or color change can be a preliminary indicator, but these are not definitive. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. This will allow you to quantify the parent compound and detect the presence of any degradation products.
Q4: Are there any known incompatibilities of this compound with common buffers?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a high-concentration stock solution in DMSO. For aqueous working solutions, ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all experiments. |
| pH-dependent solubility | Determine the optimal pH range for solubility by testing small aliquots in buffers with varying pH. |
| Incorrect storage of stock solution | Ensure the DMSO stock solution is stored at -20°C or -80°C and has not undergone excessive freeze-thaw cycles. |
Issue 2: Loss of Compound Activity Over Time
| Potential Cause | Troubleshooting Step |
| Chemical degradation (e.g., hydrolysis, oxidation) | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of aqueous solutions. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| Adsorption to container surfaces | Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware for preparing and storing solutions. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer using HPLC.
1. Materials:
- This compound
- DMSO (HPLC grade)
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with UV or MS detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or trifluoroacetic acid (for mobile phase modification)
2. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM.
- Immediately after preparation (T=0), inject an aliquot into the HPLC system to obtain the initial peak area of this compound.
- Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator).
- At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot into the HPLC system.
- Monitor the peak area of this compound and observe the appearance of any new peaks, which may indicate degradation products.
- Calculate the percentage of this compound remaining at each time point relative to T=0.
Table 1: Example Data from a Stability Study
| Time (hours) | Peak Area of this compound (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 2 | 900,000 | 90 |
| 4 | 800,000 | 80 |
| 8 | 600,000 | 60 |
| 24 | 200,000 | 20 |
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.
1. Materials:
- This compound
- DMSO
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
- Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
- Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A dark control should be run in parallel.
- Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. The use of a PDA or MS detector will aid in the identification of degradation products.
Visualizations
References
Technical Support Center: Enhancing the Selectivity of Ro 23-7637 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their experiments with Ro 23-7637 derivatives. The information is designed to address specific issues that may be encountered during synthesis, screening, and validation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound and its analogs?
This compound has been investigated for its effects on metabolic disorders, particularly obesity and hyperinsulinemia.[1] While its precise mechanism is not fully elucidated in the provided search results, it has been shown to act on pancreatic islets to modulate insulin secretion.[1] Additionally, it has been associated with the Retinoic Acid Receptor Alpha (RARα) and has been mentioned in the context of potential CSNK1G3 inhibition.[1] When designing derivatives, it is crucial to consider these potential targets to build a comprehensive selectivity profiling panel.
Q2: What general strategies can be employed to improve the selectivity of our this compound derivatives?
Enhancing selectivity is a key challenge in drug design. Several rational approaches can be applied:
-
Structure-Based Design: Utilize computational modeling and structural information of the target receptors to design derivatives that maximize interactions with the desired target while minimizing binding to off-targets. This can involve exploiting differences in the shape and electrostatic properties of the binding sites.[2][3]
-
Ligand-Based Design: If structural information for the target is unavailable, ligand-based methods can be used. This involves modifying the scaffold of this compound to understand the structure-activity relationship (SAR) and identify moieties that contribute to off-target effects.
-
Pharmacokinetic Optimization: Modifying the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can enhance its selectivity by controlling its concentration at the target site versus off-target sites.
-
Allosteric Modulation: Instead of competing with the endogenous ligand at the orthosteric site, designing derivatives that bind to an allosteric site can offer a higher degree of selectivity, as these sites are often less conserved across receptor subtypes.
Q3: We are observing off-target activity in our new series of this compound derivatives. How can we identify the responsible off-target(s)?
Identifying unintended molecular targets is a critical step. A tiered approach is recommended:
-
Computational Profiling: Use in silico tools and databases to predict potential off-targets based on the chemical structure of your derivatives.
-
Broad Panel Screening: Test your compounds against a broad panel of receptors, enzymes, and ion channels. Several commercial services offer such profiling.
-
Affinity Chromatography: Immobilize your active compound on a solid support to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.
-
Phenotypic Screening: If a specific off-target is difficult to identify, comparing the cellular phenotype induced by your compound with those of known drugs can provide clues about its mechanism of action and potential off-targets.
Troubleshooting Guides
Guide 1: Synthetic Chemistry
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the desired this compound derivative. | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Ensure all reagents are pure and dry. |
| Side product formation. | Modify reaction conditions (temperature, solvent, catalyst) to disfavor the formation of side products. Consider using protecting groups for reactive functional moieties. | |
| Product degradation during workup. | If your product is sensitive to acid or base, use neutral workup conditions. Test the stability of your compound under the workup conditions on a small scale first. | |
| Difficulty in purifying the final compound. | Compound is inseparable from a byproduct by column chromatography. | Try alternative purification techniques such as preparative TLC, HPLC, or crystallization. |
| Compound is unstable on silica gel. | Use a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica. | |
| Inconsistent results between batches. | Variability in starting material quality. | Ensure the purity and identity of all starting materials and reagents before starting the synthesis. |
| Reaction conditions not precisely controlled. | Carefully control reaction parameters such as temperature, stirring speed, and atmosphere (e.g., under inert gas). |
Guide 2: In Vitro Selectivity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in binding assay results. | Issues with membrane preparation. | Ensure consistent and high-quality membrane preparations. Perform a protein concentration assay to normalize the amount of membrane used in each well. |
| Radioligand degradation. | Check the purity and specific activity of the radioligand. Store it properly and avoid multiple freeze-thaw cycles. | |
| Non-specific binding is too high. | Optimize the assay buffer composition (e.g., ionic strength, pH). Include a step to pre-coat plates with a blocking agent like BSA. | |
| Inconsistent results in cell-based functional assays. | Cell line instability or high passage number. | Use cells with a low passage number and regularly check for consistent expression of the target receptor. |
| Compound cytotoxicity. | Perform a cell viability assay in parallel to your functional assay to ensure that the observed effects are not due to toxicity. | |
| Signal-to-noise ratio is low. | Optimize the concentration of reagents (e.g., substrate, agonist). Use a more sensitive detection method if available. | |
| Discrepancy between binding affinity and functional potency. | The compound is a partial agonist or antagonist. | Conduct a full dose-response curve to determine the efficacy (Emax) of the compound. |
| The assay is not measuring the intended signaling pathway. | GPCRs can signal through multiple pathways. Consider using assays that measure different downstream events (e.g., G-protein activation, β-arrestin recruitment, second messenger levels). |
Quantitative Data Summary
The following tables provide a hypothetical example of data that should be generated and analyzed when enhancing the selectivity of this compound derivatives.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Target and Off-Targets
| Compound | Target A (e.g., RARα) | Off-Target 1 (e.g., RARβ) | Off-Target 2 (e.g., RARγ) | Selectivity Ratio (OT1/Target A) | Selectivity Ratio (OT2/Target A) |
| This compound | 50 | 150 | 500 | 3 | 10 |
| Derivative 1 | 25 | 500 | >10,000 | 20 | >400 |
| Derivative 2 | 100 | 120 | 800 | 1.2 | 8 |
| Derivative 3 | 45 | >10,000 | >10,000 | >222 | >222 |
Table 2: Functional Potency (EC50, nM) and Efficacy (% of Max Response) of this compound Derivatives
| Compound | Target A (Functional Assay 1) | Off-Target 1 (Functional Assay 2) |
| EC50 (nM) | Efficacy (%) | |
| This compound | 120 | 100 |
| Derivative 1 | 80 | 105 |
| Derivative 2 | 250 | 98 |
| Derivative 3 | 100 | 100 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound derivatives to a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-ATRA for RARα).
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Unlabeled competitor (your this compound derivative).
-
Non-specific binding control (a high concentration of a known ligand).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of your derivative in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and your derivative or the non-specific binding control.
-
Add the radiolabeled ligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Reporter Gene Assay
This protocol is a general method to assess the functional activity of your derivatives on a specific signaling pathway.
Materials:
-
A stable cell line co-expressing the target receptor and a reporter gene (e.g., luciferase) under the control of a response element.
-
Cell culture medium and supplements.
-
Your this compound derivative.
-
A known agonist for the target receptor.
-
Luciferase assay reagent.
-
A luminometer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a serum-free medium containing serial dilutions of your derivative.
-
To test for antagonist activity, add a fixed concentration of the known agonist to the wells containing your derivative.
-
Incubate the plate for a specified period to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luminescence data against the concentration of your derivative to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: A typical workflow for designing and screening this compound derivatives to enhance selectivity.
Caption: A generalized signaling pathway for a G-protein coupled receptor (GPCR) target.
Caption: A logical troubleshooting tree for addressing inconsistent in vitro assay results.
References
Validation & Comparative
A Comparative Analysis of Ro 23-7637 and Other Anti-Obesity Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-obesity agent Ro 23-7637 with currently approved and emerging anti-obesity medications. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these therapeutic alternatives. This document summarizes key efficacy data, details experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
This compound is a preclinical anti-obesity candidate that has demonstrated efficacy in rodent models of obesity. Its primary mechanism of action involves the normalization of hyperinsulinemia, a key feature of obesity, by acting on pancreatic islets[1][2]. This leads to reduced food intake and body weight gain in obese rats[1]. In contrast, currently marketed anti-obesity drugs employ a variety of mechanisms, including reducing fat absorption, modulating central appetite pathways, and mimicking incretin hormones[3][4].
Direct efficacy comparisons between this compound and approved drugs are challenging due to the different stages of development (preclinical vs. clinical). The following sections provide a detailed breakdown of the available data to allow for an informed, albeit indirect, comparison.
Quantitative Efficacy Data
The following tables summarize the efficacy data for this compound in preclinical models and for other anti-obesity agents in human clinical trials.
Table 1: Preclinical Efficacy of this compound in Obese Rat Models
| Parameter | Animal Model | Dosage Range | Key Findings | Reference |
| Glucose-Induced Insulin Secretion | Zucker & Diet-Induced Obese Rats | 5-90 mg/kg/day (oral) | Dose-related reduction in exaggerated insulin secretion. | |
| Basal Insulin Concentration | Zucker & Diet-Induced Obese Rats | 5-90 mg/kg/day (oral) | Dose-related reductions observed. | |
| Daily Food Intake | Zucker & Diet-Induced Obese Rats | 5-90 mg/kg/day (oral) | Dose-related reductions in daily food consumption. | |
| Body Weight Gain | Zucker & Diet-Induced Obese Rats | 5-90 mg/kg/day (oral) | Dose-related reductions in the rate of body weight gain. | |
| Body Composition | Diet-Induced Obese Rats | Not specified | Selective mobilization of fat and maintenance of body protein. |
Table 2: Clinical Efficacy of Approved and Other Anti-Obesity Agents in Humans
| Agent(s) | Mechanism of Action | Average Weight Loss (Placebo-Subtracted) | Clinical Trial(s) | Reference(s) |
| Orlistat | Pancreatic and Gastric Lipase Inhibitor | ~2.9% - 5% | XENDOS, various | |
| Phentermine/Topiramate | Sympathomimetic/Anticonvulsant (Appetite Suppression) | ~7% - 11% | CONQUER, EQUIP | |
| Naltrexone/Bupropion | Opioid Antagonist/Dopamine-Norepinephrine Reuptake Inhibitor | ~5% - 9% | COR-I, COR-II | |
| Liraglutide | GLP-1 Receptor Agonist | ~5% - 8% | SCALE | |
| Semaglutide | GLP-1 Receptor Agonist | ~12.3% - 14.9% | STEP 1, 2, 3, 4 | |
| Tirzepatide | Dual GIP and GLP-1 Receptor Agonist | Up to 22.5% | SURMOUNT-1 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways for this compound and other major classes of anti-obesity agents.
Experimental Protocols
This compound Preclinical Studies
The following is a summary of the experimental design for the in vivo evaluation of this compound based on published literature.
-
Animal Models:
-
Zucker Rats: A genetic model of obesity characterized by hyperphagia, hyperinsulinemia, and insulin resistance.
-
Diet-Induced Obese (DIO) Rats: A model where obesity is induced by feeding a high-fat diet, which more closely mimics common human obesity.
-
-
Drug Administration:
-
This compound was administered orally at doses ranging from 5 to 90 mg/kg/day.
-
-
Key Experimental Procedures:
-
Islet Culture and Insulin Secretion Assay: Pancreatic islets were isolated from both lean and obese rats. The islets were cultured for 48 hours in the presence of 10 µM this compound. Following culture, glucose-stimulated insulin secretion was measured to assess the direct effect of the compound on islet function.
-
In Vivo Assessment of Metabolic Parameters:
-
Glucose-Induced Insulin Secretion: Assessed in vivo following an oral glucose tolerance test.
-
Basal Insulin Concentration: Measured from plasma samples.
-
Daily Food Intake: Monitored throughout the study period.
-
Body Weight: Recorded daily to determine the rate of weight gain.
-
Body Composition Analysis (in DIO rats): To determine the effects on fat mass and lean body mass.
-
-
Clinical Trials for Approved Anti-Obesity Agents (General Protocol Outline)
Clinical trials for anti-obesity drugs such as Semaglutide (STEP trials) and Liraglutide (SCALE trials) generally follow a randomized, double-blind, placebo-controlled design.
-
Study Population: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.
-
Intervention:
-
Participants are randomized to receive the active drug (e.g., Semaglutide 2.4 mg once weekly) or a matching placebo.
-
All participants typically receive counseling on a reduced-calorie diet and increased physical activity.
-
-
Primary Endpoint: The primary outcome is typically the percentage change in body weight from baseline to the end of the treatment period (e.g., 68 weeks).
-
Secondary Endpoints: These often include:
-
The proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.
-
Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, glycemic parameters).
-
Patient-reported outcomes related to physical functioning and quality of life.
-
Detailed Comparison of Mechanisms of Action
-
This compound: This agent appears to have a unique mechanism focused on correcting the underlying hyperinsulinemia of obesity. By normalizing the pancreatic islet response to glucose, it may address a core metabolic dysregulation. This approach differs significantly from agents that primarily target appetite or fat absorption.
-
Orlistat: Acts locally in the gastrointestinal tract to prevent the absorption of dietary fat. It does not have systemic effects on appetite or metabolism.
-
Phentermine/Topiramate: This is a combination therapy that acts centrally to suppress appetite. Phentermine, a sympathomimetic, increases the release of norepinephrine, while topiramate's mechanism is thought to involve the modulation of GABAergic and glutamate pathways.
-
Naltrexone/Bupropion: Another centrally-acting combination therapy. Bupropion stimulates POMC neurons in the hypothalamus to reduce appetite and increase energy expenditure. Naltrexone, an opioid antagonist, blocks the autoinhibitory feedback on these POMC neurons, leading to a sustained effect.
-
Liraglutide and Semaglutide: These are GLP-1 receptor agonists that mimic the action of the native incretin hormone GLP-1. They act on GLP-1 receptors in the brain, particularly in the hypothalamus, to increase satiety and reduce appetite. They also have peripheral effects on glucose metabolism.
-
Tirzepatide: This is a dual agonist for both GIP and GLP-1 receptors, which appears to result in greater weight loss than GLP-1 agonism alone.
Conclusion
This compound represents a novel approach to anti-obesity therapy by targeting insulin dysregulation at the level of the pancreatic islet. The preclinical data in rodent models are promising, demonstrating effects on insulin secretion, food intake, and body weight. However, it is crucial to underscore that these findings are from animal studies and may not directly translate to human efficacy and safety.
The current landscape of anti-obesity pharmacotherapy is dominated by agents that either reduce fat absorption or modulate central appetite and satiety pathways. The GLP-1 receptor agonists, and more recently the dual GIP/GLP-1 receptor agonists, have demonstrated the highest degree of weight loss in clinical trials.
Further research, including clinical trials in humans, is necessary to determine the therapeutic potential of this compound and to allow for a direct comparison of its efficacy and safety with existing anti-obesity agents. This guide serves as a foundational resource for understanding the current state of these different therapeutic strategies.
References
- 1. Insulin normalization as an approach to the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 107071-66-9 | Benchchem [benchchem.com]
- 3. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
Validating the In Vitro to In Vivo Correlation of Ro 23-7637: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the investigational compound Ro 23-7637 with two established anti-obesity treatments: the GLP-1 receptor agonist liraglutide and the combination of naltrexone and bupropion. The focus is on the data required to establish a robust in vitro to in vivo correlation (IVIVC), a critical step in modern drug development for predicting human pharmacokinetic performance from laboratory data. While direct IVIVC data for this compound is not publicly available, this guide outlines the necessary components and methodologies, offering a framework for its potential validation and comparing its known properties to those of the selected alternatives.
Comparative Data Summary
The following tables summarize the available in vitro and in vivo data for this compound, liraglutide, and the naltrexone/bupropion combination, focusing on aspects relevant to establishing an IVIVC.
Table 1: In Vitro Metabolism and Cytochrome P450 Interaction Data
| Compound/Combination | Primary Metabolic Pathways | Key Cytochrome P450 (CYP) Enzymes Involved | In Vitro CYP Inhibition/Induction Data |
| This compound | Hepatic metabolism | Potent inhibitor of CYP3A subfamily.[1] | Strong inhibition of midazolam hydroxylation in rat and human liver microsomes.[1] Altered kinetic parameters (KM and Vmax) for CYP3A substrates have been quantified.[2][3][4] |
| Liraglutide | Proteolytic degradation by DPP-4 and NEP. | In vitro studies with a similar GLP-1/glucagon co-agonist showed concentration-dependent downregulation of CYP3A4, CYP1A2, and CYP2B6 mRNA and activity in human hepatocytes. However, this did not translate to clinically significant drug-drug interactions in vivo. | Not a significant substrate or inhibitor of major CYP enzymes at therapeutic concentrations. |
| Naltrexone/Bupropion | Naltrexone: Primarily metabolized by dihydrodiol dehydrogenases. Bupropion: Extensively metabolized via hydroxylation and reduction. | Naltrexone: In vitro inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 has been reported, with the most significant effects on CYP2C9 and CYP2D6. Bupropion: Primarily metabolized by CYP2B6 and CYP2C19 . | Naltrexone: IC50 values for CYP2C9 and CYP2D6 inhibition are 3.40 ± 1.78 µM and 5.92 ± 1.58 µM, respectively. Bupropion: A known inhibitor of CYP2D6 in vivo. |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data
| Compound/Combination | Animal Models Studied | Key In Vivo Pharmacodynamic Effects (Anti-Obesity) | Publicly Available In Vivo Pharmacokinetic Data |
| This compound | Zucker and diet-induced obese rats. | Reduced food intake, decreased body weight gain, selective mobilization of fat, and partial normalization of plasma insulin levels. | An HPLC-UV method for quantification in dog plasma has been developed, but specific pharmacokinetic parameters (Cmax, AUC, t1/2) are not publicly available. |
| Liraglutide | Rodents and humans. | Decreased body weight, reduced food intake, and improved glycemic control. | Well-characterized population pharmacokinetics in humans. Described by a one-compartment model with first-order absorption and elimination. Apparent clearance (CL/F) ranges from 0.9 to 1.4 L/h. |
| Naltrexone/Bupropion | Humans. | Significant weight loss compared to placebo, improvements in waist circumference, triglycerides, and HDL. | Pharmacokinetic parameters are available from clinical trials and product labeling. Food (high-fat meal) increases the AUC and Cmax of both naltrexone and bupropion. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of key experimental protocols relevant to the data presented.
In Vitro Cytochrome P450 Inhibition Assay (for this compound)
-
Objective: To determine the inhibitory effect of this compound on the activity of CYP3A enzymes.
-
System: Human and rat liver microsomes, as well as microsomes from cells expressing recombinant human CYP3A4.
-
Probe Substrate: Midazolam, a well-established substrate for CYP3A.
-
Methodology:
-
Liver microsomes are incubated with varying concentrations of midazolam in the presence and absence of this compound.
-
The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C.
-
The reaction is terminated, and the formation of the primary metabolite of midazolam (e.g., 1'-hydroxymidazolam or 4-hydroxymidazolam) is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Kinetic parameters (KM and Vmax) are determined by fitting the data to the Michaelis-Menten equation. Inhibition constants (e.g., IC50, Ki) are calculated to quantify the inhibitory potency of this compound.
-
In Vivo Anti-Obesity Study in Rodent Models (for this compound)
-
Objective: To evaluate the effect of this compound on body weight, food intake, and metabolic parameters in obese rats.
-
Animal Models: Genetically obese Zucker rats and diet-induced obese Sprague-Dawley rats.
-
Methodology:
-
Animals are acclimated and fed a standard or high-fat diet to induce obesity.
-
Animals are randomized into control and treatment groups. The treatment group receives this compound, typically administered orally or via gavage, at various dose levels.
-
Body weight and food intake are monitored daily or at regular intervals throughout the study period.
-
At the end of the study, blood samples are collected for the analysis of plasma insulin, glucose, and other metabolic markers.
-
Body composition (e.g., fat mass, lean mass) may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Human Pharmacokinetic Study (for Liraglutide and Naltrexone/Bupropion)
-
Objective: To determine the pharmacokinetic profile of the drug in humans.
-
Study Design: Typically, a single-dose or multiple-dose, randomized, controlled trial in healthy volunteers or the target patient population.
-
Methodology:
-
Subjects receive a single dose or multiple doses of the drug.
-
Blood samples are collected at predefined time points before and after drug administration.
-
Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), clearance, and half-life are calculated using non-compartmental or compartmental analysis.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Proposed mechanism of this compound's anti-obesity effects.
Caption: General workflow for establishing an IVIVC using PBPK modeling.
Establishing an In Vitro to In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., drug dissolution or metabolism) and an in vivo response (e.g., plasma drug concentration). A successful IVIVC can streamline drug development by reducing the need for extensive in vivo studies.
Methodology for Establishing an IVIVC for this compound: A Proposed Framework
Given the potent in vitro inhibition of CYP3A by this compound, a key aspect of its IVIVC would be to predict how this in vitro observation translates to its in vivo pharmacokinetics and potential drug-drug interactions. The most robust approach would involve the development of a Physiologically Based Pharmacokinetic (PBPK) model.
Diagram of the PBPK Modeling Approach for IVIVC:
Caption: PBPK model development for predicting in vivo PK from in vitro data.
Steps to Develop a PBPK-based IVIVC for this compound:
-
Data Collection:
-
In Vitro Data: Utilize the existing data on the inhibition of CYP3A by this compound (Ki, IC50 values) from human and preclinical species' liver microsomes.
-
Physicochemical Properties: Determine the solubility, permeability, pKa, and other relevant physicochemical properties of this compound.
-
In Vivo Pharmacokinetic Data (Crucial Missing Data): Obtain single and multiple-dose plasma concentration-time profiles of this compound in a relevant preclinical species (e.g., dog, for which an analytical method exists). This would provide essential parameters like clearance, volume of distribution, and bioavailability.
-
-
Model Building:
-
Construct a whole-body PBPK model incorporating the physiological parameters of the preclinical species.
-
Input the physicochemical properties and the in vitro metabolism data (CYP3A inhibition) into the model to describe the drug's absorption, distribution, metabolism, and excretion (ADME).
-
-
Model Validation:
-
Simulate the plasma concentration-time profiles of this compound using the developed PBPK model.
-
Compare the simulated profiles with the experimentally observed in vivo pharmacokinetic data.
-
Refine the model parameters to ensure that the model accurately predicts the observed in vivo behavior.
-
-
Extrapolation to Humans:
-
Once validated in the preclinical species, the PBPK model can be scaled to predict the human pharmacokinetics of this compound. This involves replacing the animal physiological parameters with human physiological parameters.
-
The model can then be used to predict the impact of this compound on the pharmacokinetics of co-administered CYP3A substrates, thus providing a quantitative link between the in vitro inhibition data and the in vivo drug-drug interaction potential.
-
Comparison with Alternatives
-
Liraglutide: The development of a PBPK model for liraglutide has been reported, aiding in the understanding of its pharmacokinetics. A key finding for a similar GLP-1 agonist was the lack of translation from in vitro CYP downregulation to in vivo effects. This highlights a potential challenge in establishing a straightforward IVIVC for this class of molecules, where the primary mechanism of action and elimination are not directly tied to CYP metabolism. For this compound, where a direct and potent interaction with a major drug-metabolizing enzyme is observed in vitro, a successful IVIVC is more likely and of greater regulatory importance.
-
Naltrexone/Bupropion: The IVIVC for this combination product is more complex due to the involvement of two active compounds with distinct metabolic pathways. The in vitro metabolism of both components is relatively well-understood, and PBPK models have been developed for naltrexone. The known in vivo inhibition of CYP2D6 by bupropion is a critical factor that needs to be incorporated into any predictive model. Compared to this compound's focused and potent inhibition of CYP3A, the IVIVC for the naltrexone/bupropion combination must account for multiple enzymatic pathways and potential interactions between the two components and their metabolites.
Conclusion
Establishing a robust IVIVC is a cornerstone of modern, efficient drug development. For this compound, the existing in vitro data demonstrates a potent and specific interaction with CYP3A, a critical enzyme for drug metabolism. This provides a strong foundation for the development of a predictive PBPK model. However, the critical missing element is the in vivo pharmacokinetic data in a preclinical species. Obtaining this data would be the next logical and essential step to validate a PBPK model and establish a quantitative IVIVC.
In comparison, while alternatives like liraglutide and naltrexone/bupropion are effective anti-obesity treatments, their paths to establishing an IVIVC are different. For liraglutide, the disconnect between in vitro CYP effects and in vivo outcomes for a similar compound suggests that a simple, direct IVIVC based on CYP metabolism may not be applicable. For the naltrexone/bupropion combination, the complexity of multiple metabolic pathways for two active drugs presents its own set of challenges for IVIVC development.
Therefore, should the in vivo pharmacokinetic data for this compound become available and a PBPK model be successfully validated, it could represent a more straightforward case for establishing a meaningful IVIVC based on in vitro metabolic data compared to the selected alternatives. This would not only enhance the understanding of this compound's disposition but also provide a powerful tool for its further clinical development and regulatory evaluation.
References
A Comparative Guide to CYP3A4 Inhibition: Ro 23-7637 Versus Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ro 23-7637 and other prominent Cytochrome P450 3A4 (CYP3A4) inhibitors. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their in vitro and in vivo studies.
Introduction to CYP3A4 and its Inhibition
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately half of all clinically used drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. Understanding the potency and mechanism of various CYP3A4 inhibitors is therefore paramount in drug discovery and development. This guide focuses on this compound, a potent inhibitor, and compares its activity with well-established CYP3A4 inhibitors such as ketoconazole, ritonavir, itraconazole, and clarithromycin.
Comparative Analysis of CYP3A4 Inhibitors
The inhibitory potential of a compound against CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
This compound has been identified as a strong inhibitor of CYP3A4.[4][5] Studies have shown its potent inhibitory effect on the metabolism of midazolam, a sensitive CYP3A4 substrate. One study reported an IC50 value of 0.5 μM for a compound within the same structural class as this compound, highlighting its significant inhibitory activity.
The following table summarizes the available quantitative data for this compound and other commonly used CYP3A4 inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration.
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | ~0.5 | Not explicitly reported | Strong inhibitor |
| Ketoconazole | 0.03 - 1.69 | 0.015 - 0.92 | Competitive/Non-competitive, Reversible |
| Ritonavir | Not widely reported | Not widely reported | Mechanism-based, Irreversible |
| Itraconazole | 0.0061 (unbound) | 0.0013 (unbound) | Competitive, Reversible |
| Clarithromycin | Varies | Varies | Mechanism-based, Irreversible |
Experimental Protocols
The determination of CYP3A4 inhibition is crucial for characterizing the drug-drug interaction potential of new chemical entities. Below is a detailed methodology for a typical in vitro CYP3A4 inhibition assay.
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of CYP3A4-mediated metabolism of a probe substrate (midazolam).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test inhibitor (e.g., this compound) and positive control inhibitor (e.g., ketoconazole)
-
CYP3A4 probe substrate: Midazolam
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor, positive control, and midazolam in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the following in order: phosphate buffer, human liver microsomes, and the test inhibitor at various concentrations (or positive control/vehicle control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the microsomes.
-
Initiate the metabolic reaction by adding the probe substrate, midazolam.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. The solvent precipitates the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) in the supernatant using a validated LC-MS/MS method.
-
The LC system separates the metabolite from other components, and the MS/MS detector provides sensitive and specific quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using appropriate software.
-
Signaling Pathway and Experimental Workflow Visualization
Pregnane X Receptor (PXR) Pathway Regulating CYP3A4 Expression
CYP3A4 expression is primarily regulated by the pregnane X receptor (PXR), a nuclear receptor that acts as a xenosensor. Upon activation by various ligands, including drugs and endogenous compounds, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression. Understanding this pathway is crucial as induction of CYP3A4 can also lead to significant drug-drug interactions.
Caption: PXR-mediated regulation of CYP3A4 gene expression.
Experimental Workflow for CYP3A4 Inhibition Assay
The following diagram illustrates the key steps involved in a typical in vitro CYP3A4 inhibition assay.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound | 107071-66-9 | Benchchem [benchchem.com]
Comparative Analysis of Ro 23-7637 Stereoisomers: A Review of Available Data and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7637 has been identified as a compound with potential therapeutic effects, notably in the context of metabolic disorders due to its influence on insulin secretion and its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. However, a critical gap exists in the scientific literature regarding the comparative analysis of its stereoisomers. As with many chiral drugs, the individual enantiomers of this compound are likely to exhibit distinct pharmacological and metabolic profiles. This guide synthesizes the currently available information on this compound, focusing on its known properties as a racemic mixture, and underscores the importance of future research into its stereoisomers by providing a framework for their potential differential effects.
Introduction to this compound
This compound is a chemical entity that has been investigated for its pharmacological effects, particularly its impact on metabolic processes. Research has demonstrated its ability to modulate insulin secretion, suggesting a potential role in the management of hyperinsulinemia and related conditions. Furthermore, it has been characterized as a potent inhibitor of CYP3A4, a key enzyme in drug metabolism, indicating a high potential for drug-drug interactions.
The chemical structure of this compound contains at least one chiral center, meaning it exists as a pair of stereoisomers (enantiomers). These enantiomers are non-superimposable mirror images of each other and can interact differently with the chiral environment of the body, such as receptors and enzymes. Despite the critical role that stereochemistry plays in drug action and disposition, published studies to date have focused on the racemic mixture of this compound, leaving the specific contributions of each enantiomer unknown.
Known Pharmacological Properties of Racemic this compound
While specific data for the individual stereoisomers are not available, studies on the racemic mixture of this compound have highlighted two primary areas of pharmacological activity:
-
Modulation of Insulin Secretion: In preclinical models, this compound has been shown to affect insulin secretion from pancreatic beta cells. This suggests a potential mechanism for influencing glucose homeostasis.
-
CYP3A4 Inhibition: this compound is a potent inhibitor of CYP3A4. This enzyme is responsible for the metabolism of a large number of clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in increased plasma concentrations and potential toxicity of co-administered medications.
The lack of stereospecific data means it is currently unknown whether one enantiomer is primarily responsible for the therapeutic effect, the inhibitory effect on CYP3A4, or if both contribute in different ways.
The Importance of Stereoisomerism in Drug Development
The differential effects of stereoisomers are a fundamental concept in pharmacology and drug development. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, contribute to side effects, or even have a different pharmacological effect altogether.
A theoretical workflow for the comparative analysis of this compound stereoisomers is presented below. This workflow outlines the necessary steps to elucidate the distinct properties of each enantiomer.
Caption: Proposed workflow for the comparative analysis of this compound stereoisomers.
Hypothetical Comparative Data Presentation
In the absence of real experimental data, the following tables are presented as templates for how quantitative data for this compound stereoisomers should be structured for a clear and effective comparison.
Table 1: Comparative Binding Affinities of this compound Stereoisomers
| Stereoisomer | Target Receptor/Enzyme | Binding Affinity (Ki, nM) |
| (R)-Ro 23-7637 | [Target Name] | Data Not Available |
| (S)-Ro 23-7637 | [Target Name] | Data Not Available |
| Racemic this compound | [Target Name] | Data Not Available |
Table 2: Comparative Functional Efficacy of this compound Stereoisomers
| Stereoisomer | Functional Assay | Efficacy (EC50, nM) |
| (R)-Ro 23-7637 | Insulin Secretion Assay | Data Not Available |
| (S)-Ro 23-7637 | Insulin Secretion Assay | Data Not Available |
| Racemic this compound | Insulin Secretion Assay | Data Not Available |
Table 3: Comparative Inhibition of CYP3A4 by this compound Stereoisomers
| Stereoisomer | Inhibition Constant (Ki, µM) |
| (R)-Ro 23-7637 | Data Not Available |
| (S)-Ro 23-7637 | Data Not Available |
| Racemic this compound | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the comprehensive analysis of this compound stereoisomers would need to be developed. Below are outlines of key experimental methodologies that would be required.
Chiral Separation
-
Objective: To isolate the individual (R)- and (S)-enantiomers of this compound from the racemic mixture.
-
Methodology: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a suitable chiral stationary phase (e.g., polysaccharide-based columns). The mobile phase composition would be optimized to achieve baseline separation of the enantiomers. The absolute configuration of the separated enantiomers would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Target Binding Assays
-
Objective: To determine the binding affinity of each stereoisomer for its putative molecular target(s).
-
Methodology: Radioligand binding assays or fluorescence-based assays would be employed using cell membranes or purified proteins expressing the target of interest. A range of concentrations of each enantiomer would be used to compete with a labeled ligand to determine the inhibition constant (Ki).
In Vitro Functional Assays
-
Objective: To assess the functional activity of each stereoisomer.
-
Methodology: For the effect on insulin secretion, isolated pancreatic islets or a suitable beta-cell line would be treated with varying concentrations of each enantiomer, and insulin levels in the supernatant would be measured by ELISA or radioimmunoassay.
CYP3A4 Inhibition Assay
-
Objective: To determine the inhibitory potency of each stereoisomer against CYP3A4.
-
Methodology: Human liver microsomes or recombinant CYP3A4 enzymes would be incubated with a probe substrate (e.g., midazolam or testosterone) in the presence of varying concentrations of each enantiomer. The formation of the metabolite would be measured by LC-MS/MS to determine the inhibition constant (Ki).
The signaling pathway by which this compound may influence insulin secretion is not well-defined in the available literature. A hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway for this compound-mediated insulin secretion.
Conclusion and Future Directions
While this compound has demonstrated interesting pharmacological activities, the lack of data on its individual stereoisomers represents a significant knowledge gap. A thorough comparative analysis of the (R)- and (S)-enantiomers is essential to fully understand its therapeutic potential and safety profile. Future research should prioritize the chiral separation or asymmetric synthesis of the individual stereoisomers, followed by a comprehensive evaluation of their respective pharmacodynamics, pharmacokinetics, and toxicological properties. This will be crucial for any further development of this compound as a therapeutic agent and for understanding its potential for stereoselective drug-drug interactions. The methodologies and frameworks presented in this guide provide a roadmap for conducting such a comparative analysis.
Cross-Species Metabolic Profile of Ro 23-7637: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the understanding of the metabolic fate of Ro 23-7637 across different species. While the compound has been utilized in research as a tool to investigate drug metabolism, specifically as an inhibitor of cytochrome P450 3A (CYP3A) enzymes, detailed studies elucidating its own biotransformation, metabolic pathways, and the comparative quantitative analysis of its metabolites in preclinical species and humans are not publicly available.
This compound is recognized for its potent inhibitory effects on CYP3A activity, a key enzyme family responsible for the metabolism of a vast number of drugs.[1] This property has led to its use in in vitro and in vivo studies to probe the role of CYP3A in the clearance of other compounds, often using the medication midazolam as a substrate.[2] However, this focus on its inhibitory characteristics has overshadowed the investigation of its own metabolic journey within an organism.
In Vitro Studies: A Focus on Inhibition, Not Metabolism
In vitro experiments have been conducted using liver microsomes from various species, including rats, dogs, and humans, primarily to characterize the inhibitory kinetics of this compound on CYP3A-mediated metabolism.[1] These studies are crucial for understanding potential drug-drug interactions but do not provide data on the metabolic stability or the metabolites formed from this compound itself. The experimental design of these studies is typically centered on measuring the impact of this compound on the metabolic rate of a known CYP3A substrate.
In Vivo Studies: Pharmacokinetic Data Lacks Metabolic Detail
Pharmacokinetic studies involving this compound have been performed in preclinical species such as dogs, for which analytical methods for the determination of the parent compound in plasma have been developed.[3][4] However, these studies appear to have focused on the absorption, distribution, and elimination of the parent drug rather than the identification and quantification of its metabolites. Without information on the metabolic products, a complete picture of the drug's disposition and potential for species-specific metabolic pathways remains elusive.
The Missing Pieces: Metabolites and Pathways
A thorough search of scientific literature did not yield any specific reports on the structural elucidation of this compound metabolites in any species. Consequently, there is no data available to construct a comparative table of quantitative metabolite formation or to delineate the primary biotransformation pathways. The enzymes responsible for the metabolism of this compound, beyond its interaction with CYP3A, have not been identified.
Future Directions
To address this knowledge gap, dedicated studies on the metabolism of this compound are required. Such research would necessitate the following experimental approaches:
-
In Vitro Metabolism Studies: Incubation of this compound with liver microsomes and hepatocytes from different species (e.g., human, rat, mouse, dog) to determine its metabolic stability and identify the resulting metabolites.
-
Metabolite Identification: Utilization of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), to elucidate the structures of potential metabolites.
-
Reaction Phenotyping: Identification of the specific enzyme isoforms responsible for the metabolism of this compound using recombinant human enzymes or specific chemical inhibitors.
-
In Vivo Metabolism Studies: Administration of this compound to preclinical species to analyze plasma, urine, and feces for the presence of metabolites and to establish a comprehensive metabolic profile.
Below are conceptual diagrams illustrating the typical workflows for such metabolism studies, which would be necessary to generate the data for a comprehensive cross-species comparison of this compound metabolism.
Conceptual Experimental Workflows
Figure 1. Conceptual workflow for in vitro and in vivo metabolism studies of this compound.
Figure 2. Hypothetical metabolic pathways for this compound.
References
Independent Validation of Ro 23-7637's Effects on Insulin Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Ro 23-7637 on insulin secretion with other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this compound in the context of metabolic disease.
Summary of Effects on Insulin Secretion
This compound has demonstrated a unique, phenotype-specific effect on insulin secretion. Preclinical studies indicate that it normalizes the exaggerated glucose-induced insulin secretion (GSIS) characteristic of pancreatic islets from obese animal models, without suppressing normal insulin secretion in islets from lean counterparts.[1] This suggests a potential therapeutic window for conditions of hyperinsulinemia often associated with obesity and type 2 diabetes.
Quantitative Data on Insulin Secretion
| Compound/Condition | Animal Model | Glucose Concentration | Insulin Secretion (relative to control) | Key Finding |
| This compound (10 µM) | Obese Zucker Rat | High Glucose | Significant Reduction | Normalizes hypersecretion in obese model.[1] |
| This compound (10 µM) | Lean Zucker Rat | High Glucose | No Significant Change | Does not suppress normal insulin secretion.[1] |
| Glibenclamide | Normal Rat | High Glucose | Significant Increase | Potent stimulator of insulin secretion. |
Note: Specific quantitative values for the reduction in insulin secretion by this compound are not detailed in the available literature, which describes the effect as a "significant reduction" in the exaggerated glucose-induced response.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of insulin secretagogues.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol is a standard method for assessing the direct effects of compounds on pancreatic beta-cell function.
1. Islet Isolation:
-
Pancreatic islets are isolated from animal models (e.g., Zucker lean and obese rats) by collagenase digestion of the pancreas.
-
Islets are then purified by density gradient centrifugation.
-
Isolated islets are cultured overnight to allow for recovery before the experiment.
2. Static Incubation GSIS Assay:
-
Groups of size-matched islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
The islets are then transferred to fresh KRB buffer with low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM), with or without the test compound (e.g., 10 µM this compound or a comparator).
-
Islets are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Results are often expressed as insulin secreted per islet or normalized to the protein or DNA content of the islets.
3. Islet Perifusion Assay (for dynamic secretion):
-
Islets are placed in a perifusion chamber and continuously supplied with buffer at a constant flow rate.
-
The glucose concentration in the buffer can be changed over time to observe the dynamics of insulin secretion (first and second phase).
-
Fractions of the outflowing buffer are collected at regular intervals, and the insulin concentration in each fraction is measured.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
The precise molecular mechanism of this compound has not been fully elucidated in publicly available literature. However, its selective action on islets from obese models suggests it may modulate a pathway that is dysregulated in the hyperinsulinemic state. This is in contrast to sulfonylureas, which directly inhibit the ATP-sensitive potassium (KATP) channels in all beta-cells, leading to depolarization and insulin secretion.
Below is a diagram illustrating the established pathway for glucose-stimulated insulin secretion and the proposed, though speculative, point of intervention for this compound.
Caption: Proposed signaling pathway for this compound's effect on insulin secretion.
Experimental Workflow for Compound Validation
The logical flow for validating a compound like this compound is depicted below.
Caption: Experimental workflow for validating a novel insulin secretion modulator.
References
A Comparative Analysis of Ro 23-7637, Diet, and Exercise on Body Composition in Rodent Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals distinct effects of the experimental compound Ro 23-7637, dietary interventions, and exercise regimens on body composition in rodent models of obesity. This guide synthesizes available quantitative data, experimental methodologies, and associated signaling pathways to provide a comparative overview for researchers and drug development professionals.
Executive Summary
Obesity is a complex metabolic disorder characterized by excess adipose tissue. This guide compares the efficacy of a pharmacological agent, this compound, with lifestyle modifications—specifically diet and exercise—in modulating body composition. The analysis of rodent studies indicates that while all three interventions can lead to a reduction in body fat, the underlying mechanisms and effects on lean body mass differ significantly. This compound appears to promote fat loss while preserving lean mass, a highly desirable trait in anti-obesity therapeutics. Diet and exercise also effectively reduce fat mass, with exercise demonstrating a notable ability to preserve or increase lean body mass.
Quantitative Comparison of Body Composition Changes
The following tables summarize the quantitative effects of this compound, various dietary interventions, and exercise protocols on body composition in obese rodent models.
Table 1: Effects of this compound on Body Composition in Obese Rats
| Animal Model | Treatment Group | Dosage | Duration | Change in Body Weight | Change in Fat Mass | Change in Lean Mass | Reference |
| Diet-Induced Obese Rats | This compound | 5-90 mg/kg/day (oral) | Not Specified | Dose-related reduction in weight gain or weight loss | Selective mobilization of fat (quantitative data not available) | Maintenance of body protein (quantitative data not available) | [1] |
| Zucker Obese Rats | This compound | 5-90 mg/kg/day (oral) | Not Specified | Dose-related reduction in weight gain | Data not available | Data not available | [1] |
Table 2: Effects of Diet on Body Composition in Rats
| Animal Model | Diet Intervention | Duration | Change in Body Weight | Change in Fat Mass | Change in Lean Mass | Reference |
| High-Fat/High-Carbohydrate Fed Rats | Standard Diet (Control) | 16 weeks | Increase | Increase (baseline vs. 16 wks) | Slight Decrease (baseline vs. 16 wks) | [2] |
| High-Fat/High-Carbohydrate Fed Rats | High-Fat/High-Carbohydrate Diet | 16 weeks | Significant Increase | 4.7-fold increase (vs. control) | 0.3-fold decrease (vs. control) | [2] |
| Ovariectomized Rats | 5% Soybean Oil (Control) | 8 weeks | Significant Increase | Data not available | Data not available | [3] |
| Ovariectomized Rats | 20% Experimental Oil (High MUFA/PUFA) | 8 weeks | Lower than control | Lower hepatic triglyceride | Data not available | |
| Lean and Obese Zucker Rats | Low Fat (8 g/kg) vs. High Fat (178 g/kg) | 22 days | No significant effect of diet | No significant effect of diet | No significant effect of diet |
Table 3: Effects of Exercise on Body Composition in Rats
| Animal Model | Exercise Protocol | Duration | Change in Body Weight | Change in Fat Mass | Change in Lean Mass | Reference |
| Mice | Voluntary Wheel Running | 6 days | Reduced | Reduced % body fat | Increased % lean mass | |
| High-Fat Diet-Induced Obese Mice | Treadmill Exercise | Not Specified | Data not available | Downregulation of mTOR-Raptor-S6K1 pathway (associated with fat deposition) | Data not available |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
This compound Studies:
-
Animal Models: Studies have primarily utilized Zucker obese rats and diet-induced obese rats.
-
Administration: this compound was administered orally at doses ranging from 5 to 90 mg/kg/day.
-
Body Composition Analysis: The methods for assessing body composition (e.g., DEXA, chemical analysis) are not explicitly detailed in the available abstracts.
Dietary Intervention Studies:
-
Animal Models: A variety of rat models have been used, including those with diet-induced obesity (e.g., high-fat/high-carbohydrate diet) and genetically obese models (Zucker rats). Ovariectomized rats have also been used to model postmenopausal obesity.
-
Diets: Diets varied in fat and carbohydrate content. For example, a high-fat/high-carbohydrate diet was used to induce obesity, and its effects were compared to a standard chow diet. Another study compared diets with varying fatty acid compositions.
-
Body Composition Analysis: Dual-energy X-ray absorptiometry (DXA) and chemical carcass analysis have been employed to determine fat mass, lean mass, and other body composition parameters.
Exercise Studies:
-
Animal Models: Mice and rats have been used in exercise studies.
-
Exercise Protocols: Both voluntary wheel running and forced treadmill exercise have been utilized. The intensity and duration of exercise sessions varied between studies.
-
Body Composition Analysis: Methods such as quantitative magnetic resonance (QMR) and DXA have been used to assess body composition.
Signaling Pathways and Mechanisms of Action
The effects of this compound, diet, and exercise on body composition are mediated by distinct signaling pathways.
This compound:
The primary mechanism of action of this compound is the partial normalization of glucose-induced insulin secretion from pancreatic islets in obese rats. This effect is selective for obese phenotypes and is not observed in lean rats. The downstream signaling cascade leading to selective fat mobilization and protein preservation is not fully elucidated but is likely linked to the modulation of insulin signaling in peripheral tissues like adipose tissue and skeletal muscle.
Diet and Insulin Signaling in Adipose Tissue:
Dietary composition, particularly high-fat diets, can lead to insulin resistance. Insulin signaling in adipocytes is crucial for regulating lipid metabolism. Under normal conditions, insulin promotes glucose uptake and lipogenesis (fat storage) while inhibiting lipolysis (fat breakdown).
Exercise and mTOR Signaling in Skeletal Muscle:
Exercise, particularly resistance exercise, is a potent stimulator of muscle protein synthesis, leading to the maintenance or hypertrophy of lean mass. The mechanistic target of rapamycin (mTOR) signaling pathway is a key regulator of this process.
Conclusion
This compound, diet, and exercise each offer distinct approaches to improving body composition in the context of obesity. This compound's unique mechanism of normalizing insulin secretion in obese models, leading to fat loss with lean mass preservation, presents a promising pharmacological strategy. However, the lack of detailed quantitative data and a complete understanding of its downstream signaling pathways necessitates further investigation.
Lifestyle interventions, namely diet and exercise, remain fundamental in managing obesity. Dietary modifications can effectively reduce overall body fat, while exercise, particularly resistance training, is crucial for preserving or building metabolically active lean muscle mass. The well-characterized signaling pathways for diet and exercise provide a solid foundation for understanding their effects.
For drug development professionals, the ideal anti-obesity agent would likely mimic the beneficial effects of both this compound (targeted fat reduction) and exercise (lean mass preservation). Future research should focus on elucidating the precise molecular mechanisms by which this compound spares protein and obtaining robust quantitative data to allow for a more direct comparison with the well-established effects of diet and exercise.
References
A Comparative Analysis of Ro 23-7637 and Its Structural Analogs in Metabolic and Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Ro 23-7637, a synthetic compound, has garnered attention in the scientific community for its notable effects on metabolic processes and drug metabolism pathways. This guide provides a comparative overview of this compound and its structural analogs, presenting available experimental data to facilitate further research and development in this area. The focus is on its impact on insulin secretion, glucose homeostasis, and its interaction with cytochrome P450 enzymes.
Performance and Biological Activity
This compound has demonstrated significant biological activity, primarily in two key areas: modulation of insulin secretion and inhibition of the cytochrome P450 (CYP) 3A4 enzyme. Structural analogs, particularly those based on the 4-(1-Pyrrolidinyl)piperidine scaffold, have been synthesized and investigated to understand the structure-activity relationships (SAR) and to explore compounds with potentially improved therapeutic profiles.
Modulation of Insulin Secretion and Glucose Metabolism
Studies have shown that this compound can normalize exaggerated glucose-induced insulin secretion in pancreatic islets from obese rats, suggesting a potential role in addressing hyperinsulinemia associated with obesity.[1] This effect was observed to be selective for the obese phenotype, as no reduction in insulin secretion was seen in islets from lean rats.[1]
While comprehensive comparative data for a series of this compound analogs is limited in publicly available literature, research on structurally related 4-(1-Pyrrolidinyl)piperidine derivatives has been conducted. One study reported the synthesis of several analogs and their evaluation for effects on plasma glucose levels in normal rats. Among the tested compounds, one derivative demonstrated an effect on plasma glucose, highlighting the potential for structural modifications to influence glycemic control. However, specific quantitative data for a range of analogs remains largely unpublished.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
This compound is a potent inhibitor of CYP3A4, a critical enzyme involved in the metabolism of a vast number of therapeutic drugs.[2] Inhibition of this enzyme can lead to significant drug-drug interactions. The reported half-maximal inhibitory concentration (IC50) for this compound against CYP3A4 is approximately 0.5 μM. This potent inhibitory activity underscores the importance of considering potential drug interactions when evaluating this compound or its analogs for therapeutic use.
Data Summary
The following tables summarize the available quantitative data for this compound. The lack of extensive public data on its structural analogs prevents a direct side-by-side numerical comparison.
| Compound | Target/Assay | Result | Species | Notes |
| This compound | Glucose-induced insulin secretion | Normalizes exaggerated secretion | Rat | Effect observed in pancreatic islets from obese Zucker rats; no effect in lean rats.[1] |
| This compound | Cytochrome P450 3A4 (CYP3A4) Inhibition | IC50 ≈ 0.5 μM | Human | Potent inhibition of CYP3A4-mediated metabolism.[1] |
| Analog Class | Target/Assay | Observation |
| 4-(1-Pyrrolidinyl)piperidine derivatives | Effect on plasma glucose levels | One derivative showed an effect on plasma glucose in normal rats. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for the key experiments cited.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., Zucker rats, lean and obese) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured for a specified period (e.g., 48 hours) in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and the test compounds (this compound or its analogs) at various concentrations.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: After culture, islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose). Subsequently, the islets are incubated in a high-glucose buffer (e.g., 16.7 mM glucose) for a defined period (e.g., 60 minutes).
-
Insulin Measurement: The supernatant is collected, and the insulin concentration is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to the islet number or total protein content. The results are expressed as fold-change over basal (low glucose) secretion.
CYP3A4 Inhibition Assay (in vitro)
-
Microsome Preparation: Human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes are used as the enzyme source.
-
Incubation: A reaction mixture is prepared containing the enzyme source, a specific CYP3A4 substrate (e.g., midazolam or testosterone), and a range of concentrations of the inhibitor (this compound or its analogs).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their effects are not yet fully elucidated. However, based on their observed biological activities, we can propose potential pathways and workflows for further investigation.
Caption: Proposed modulation of insulin secretion by this compound.
Caption: Workflow for determining CYP3A4 inhibition.
Conclusion and Future Directions
This compound presents an interesting pharmacological profile with its dual action on insulin secretion and potent CYP3A4 inhibition. The limited availability of comparative data for its structural analogs highlights a significant gap in the current understanding of the structure-activity relationships within this chemical class. Future research should focus on the systematic synthesis and evaluation of analogs to:
-
Elucidate the structural requirements for the selective modulation of insulin secretion.
-
Identify analogs with reduced or eliminated CYP3A4 inhibitory activity to minimize the risk of drug-drug interactions.
-
Investigate the downstream signaling pathways affected by these compounds in pancreatic β-cells and other relevant cell types.
-
Conduct in vivo studies with promising analogs to assess their efficacy and safety profiles in relevant disease models.
A comprehensive understanding of the SAR of this compound and its analogs will be instrumental in guiding the development of novel therapeutic agents for metabolic disorders.
References
Validating the therapeutic potential of Ro 23-7637 in different disease models
A Comparative Analysis for Researchers and Drug Development Professionals
Ro 23-7637, a novel compound, has demonstrated significant therapeutic potential in preclinical models of obesity by targeting the normalization of insulin secretion. This guide provides a comprehensive comparison of this compound's performance with existing data on other therapeutic alternatives, supported by available experimental evidence. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Mechanism of Action: A Focus on Pancreatic Islet Function
This compound's primary mechanism of action lies in its ability to partially normalize plasma insulin levels by acting on pancreatic islets.[1][2] In preclinical studies, it has shown a remarkable selectivity, reducing the exaggerated glucose-induced insulin secretion observed in obese animal models without affecting the normal insulin response in lean counterparts.[1][2] This targeted approach suggests a potential for efficacy with a favorable safety profile, a key consideration in the development of metabolic therapies.
Caption: Signaling pathway of this compound in obesity.
Performance in Obesity Disease Models
This compound has been evaluated in established rodent models of obesity, primarily the genetically obese Zucker rat and diet-induced obese (DIO) rat models.
Efficacy in Zucker Rats
Oral administration of this compound in obese Zucker rats resulted in dose-dependent reductions in several key metabolic parameters.
| Parameter | Effect of this compound (5-90 mg/kg/day) | Citation |
| Glucose-Induced Insulin Secretion | Dose-related reduction | [1] |
| Basal Insulin Concentration | Dose-related reduction | |
| Daily Food Intake | Dose-related reduction | |
| Body Weight Gain | Dose-related reduction |
Efficacy in Diet-Induced Obese (DIO) Rats
In rats with obesity induced by a high-fat diet, this compound demonstrated beneficial effects on body composition and energy metabolism.
| Parameter | Effect of this compound | Citation |
| Fat Mobilization | Selective increase | |
| Body Protein | Maintained | |
| Energetic Efficiency | Decreased |
Comparative Analysis with Other Anti-Obesity Agents
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vivo Efficacy Study in Obese Zucker Rats
Caption: Workflow for in vivo efficacy studies.
Objective: To assess the effect of this compound on body weight, food intake, and metabolic parameters in a genetically obese rat model.
Animal Model: Male obese Zucker (fa/fa) rats and their lean littermates (fa/+) as controls. Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment, with free access to standard chow and water.
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
This compound (low dose, e.g., 5 mg/kg)
-
This compound (mid dose, e.g., 30 mg/kg)
-
This compound (high dose, e.g., 90 mg/kg)
Drug Administration: The compound is administered orally via gavage once daily for a specified period (e.g., 28 days).
Data Collection:
-
Body Weight: Recorded daily.
-
Food Intake: Measured daily by weighing the remaining food.
-
Blood Sampling: Collected at baseline and at the end of the study for analysis of plasma insulin and glucose levels. An oral glucose tolerance test (OGTT) can be performed to assess glucose-induced insulin secretion.
Endpoint Analysis:
-
Changes in body weight and cumulative food intake are calculated.
-
Plasma insulin and glucose concentrations are determined using ELISA and a glucometer, respectively.
-
The area under the curve (AUC) for glucose and insulin during the OGTT is calculated.
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
In Vitro Pancreatic Islet Insulin Secretion Assay
Objective: To evaluate the direct effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Islet Isolation: Pancreatic islets are isolated from obese Zucker rats and lean controls using collagenase digestion followed by density gradient centrifugation.
Islet Culture: Isolated islets are cultured for 48 hours in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in the presence or absence of this compound (e.g., 10 µM).
GSIS Assay:
-
After culture, islets are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Groups of islets (e.g., 10 islets/well) are then incubated sequentially in:
-
Low glucose buffer (2.8 mM) for 1 hour.
-
High glucose buffer (16.7 mM) for 1 hour.
-
-
The supernatant from each incubation period is collected.
Insulin Measurement: The insulin concentration in the collected supernatants is quantified using a rat insulin ELISA kit.
Data Analysis: Insulin secretion is normalized to the number of islets. The stimulation index is calculated as the ratio of insulin secreted at high glucose to that at low glucose. Statistical comparisons are made between treated and untreated islets from both obese and lean animals.
Safety and Toxicology
Publicly available, detailed preclinical safety and toxicology data for this compound is limited. As with any investigational new drug, a comprehensive safety assessment would be required, including studies on acute and repeat-dose toxicity, safety pharmacology (assessing effects on cardiovascular, respiratory, and central nervous systems), genotoxicity, and carcinogenicity.
Therapeutic Potential in Other Disease Models
Based on the available literature, the primary focus of this compound research has been on obesity and metabolic disorders. There is currently no significant evidence to suggest its therapeutic potential in other disease models.
Conclusion
This compound presents a promising therapeutic approach for obesity by targeting the normalization of insulin secretion. Its efficacy in preclinical models, particularly its selective action on the dysfunctional pancreatic islets of obese animals, warrants further investigation. Future studies should focus on direct, quantitative comparisons with current and emerging anti-obesity therapies to fully elucidate its therapeutic potential and position in the evolving landscape of metabolic disease treatment. The detailed experimental protocols provided in this guide offer a framework for researchers to build upon and further explore the properties of this intriguing compound.
References
The Landscape of Male Contraception: A Comparative Analysis of Current and Investigational Methods
A head-to-head comparison of Ro 23-7637 with current male contraceptive methods is not feasible at this time, as publicly available scientific literature and clinical trial data do not indicate that this compound is under investigation as a male contraceptive agent. The primary research focus for this compound has been on its potential as an anti-obesity therapeutic due to its effects on insulin secretion.[1][2][3][4][5]
This guide, therefore, provides a comprehensive comparison of established and emerging male contraceptive methods for an audience of researchers, scientists, and drug development professionals.
Current Male Contraceptive Methods
The options for male contraception have remained limited for decades, with men currently having two primary methods: condoms and vasectomy.
Method Comparison
| Method | Mechanism of Action | Efficacy (Typical Use) | Reversibility | Key Advantages | Key Disadvantages |
| Condoms | Physical barrier preventing sperm from entering the female reproductive tract. | ~87% | Fully reversible | Protection against sexually transmitted infections (STIs); readily available. | Higher failure rate with typical use; single-use; can interrupt spontaneity. |
| Vasectomy | Surgical procedure that blocks the vas deferens, preventing the release of sperm. | >99% | Considered permanent, though reversal is sometimes possible. | Highly effective; long-term solution. | Surgical procedure with associated risks; reversal is complex and not always successful. |
Investigational Male Contraceptive Methods
Significant research and development efforts are underway to expand the range of male contraceptive options. These can be broadly categorized into hormonal and non-hormonal approaches.
Hormonal Contraceptives
Hormonal methods for men aim to suppress sperm production by disrupting the hormonal signals that control spermatogenesis. This is typically achieved by administering a combination of a progestin and testosterone. The progestin suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn reduces sperm production in the testes. The exogenous testosterone is necessary to maintain normal physiological functions and secondary sexual characteristics.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Ro 23-7637
Disclaimer: This document provides guidance on the proper disposal of the research chemical Ro 23-7637 based on available data. A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to consult the official SDS provided by your supplier and contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to your location and regulations. The information herein should be used as a supplementary resource to enhance safety awareness.
This compound is an orally active, efficacious antiobesity agent used in research settings[1][2]. Due to its potent biological activity and potential hazards, including being harmful if swallowed, fatal if inhaled, and a suspected mutagen, stringent safety and disposal protocols are paramount.
Chemical and Hazard Information
A summary of the known properties and hazards associated with substances related to this compound is presented below. This information underscores the critical need for cautious handling and disposal.
| Property | Data | Source |
| CAS Number | 107071-66-9 | [3] |
| Molecular Weight | 480.7 g/mol | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed | |
| H330: Fatal if inhaled | ||
| H341: Suspected of causing genetic defects | ||
| Precautionary Statements | P201: Obtain special instructions before use | |
| P260: Do not breathe dust | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection | ||
| P284: Wear respiratory protection |
Proper Disposal Procedures
Given the significant hazards, particularly the acute inhalation toxicity and potential for genetic defects, all waste containing this compound must be treated as hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the solid compound or any procedure that could generate dust or aerosols.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated filter paper, weighing boats) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions, reaction mixtures) in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Mutagen"
-
The accumulation start date
Step 4: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Essential Safety and Handling Protocols for Ro 23-7637
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Ro 23-7637, a compound classified as harmful if swallowed, fatal if inhaled, and suspected of causing genetic defects. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal considerations to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the Safety Data Sheet (SDS). Consistent and correct use of this equipment is mandatory to minimize exposure risk.
| Body Part | Protective Equipment | Specifications and Usage |
| Respiratory | Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted under a chemical fume hood[1]. |
| Hands | Protective Gloves | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. |
| Eyes/Face | Safety Goggles/Face Shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). A face shield is recommended where splashing is a risk. |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Safe Handling and Operational Workflow
All handling of this compound must be performed in a designated, well-ventilated area, preferably within a chemical fume hood to control exposure to airborne particles. Do not breathe dust, and avoid contact with skin and eyes.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, should be treated as hazardous waste.
-
Collection: Collect waste in appropriately labeled, sealed containers. Do not mix with other waste streams.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Waste material must be disposed of in accordance with the national and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
